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  • Product: 3-Formyl-2-methylbenzoic acid
  • CAS: 1289037-66-6

Core Science & Biosynthesis

Foundational

Authored by a Senior Application Scientist

An In-depth Technical Guide to 3-Formyl-2-methylbenzoic Acid This guide provides an in-depth technical overview of 3-Formyl-2-methylbenzoic acid, a versatile bifunctional molecule of significant interest to researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Formyl-2-methylbenzoic Acid

This guide provides an in-depth technical overview of 3-Formyl-2-methylbenzoic acid, a versatile bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. We will explore its chemical properties, strategic synthesis, reactivity, and applications, with a focus on the underlying principles that guide its use in a laboratory setting.

Core Compound Identification and Physicochemical Properties

3-Formyl-2-methylbenzoic acid (CAS Number: 1289037-66-6) is a substituted aromatic carboxylic acid and aldehyde.[1] Its unique structure, featuring a carboxylic acid, an aldehyde, and a methyl group on a benzene ring, makes it a valuable synthetic intermediate.[1] The strategic placement of the formyl and methyl groups ortho to each other, and meta and ortho to the carboxylic acid respectively, governs its reactivity and utility.[1]

A summary of its key properties is presented below:

PropertyValueSource
IUPAC Name 3-Formyl-2-methylbenzoic acidPubChem[2]
CAS Number 1289037-66-6Benchchem[1]
Molecular Formula C₉H₈O₃PubChem[2]
Molecular Weight 164.16 g/mol PubChem[2]
Physical Form SolidBenchchem[1]
Melting Point >154°C (decomposes)Benchchem[1]
InChI Key BORFKTJRGRVGDN-UHFFFAOYSA-NPubChem[2]
SMILES CC1=C(C=CC=C1C(=O)O)C=OPubChem[2]

Strategic Synthesis: A Multi-Step Approach

The direct formylation of 2-methylbenzoic acid to produce the 3-formyl isomer is synthetically challenging. This difficulty arises from the competing directing effects of the substituents on the aromatic ring. The methyl group is an ortho, para-director, activating these positions for electrophilic aromatic substitution.[1] Conversely, the carboxylic acid group is a deactivating meta-director.[1] The target position (C-3) is ortho to the activating methyl group but meta to the deactivating carboxyl group, leading to potential issues with regioselectivity and yield.

Therefore, a more robust and controllable multi-step synthesis is the preferred method. A common strategy involves the oxidation of a suitable precursor, such as 2,3-dimethylbenzoic acid.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Benzylic Monobromination cluster_1 Step 2: Oxidation to Aldehyde A 2,3-Dimethylbenzoic acid B 3-(Bromomethyl)-2-methylbenzoic acid A->B NBS, AIBN CCl4, reflux C 3-Formyl-2-methylbenzoic acid B->C Sommelet Reaction or DMSO, NaHCO3

Caption: Proposed two-step synthesis of 3-Formyl-2-methylbenzoic acid.

Experimental Protocol: Synthesis via Benzylic Oxidation

This protocol is a representative procedure based on established organic chemistry principles.

Step 1: Selective Monobromination of 2,3-Dimethylbenzoic Acid

  • Rationale: The methyl group at the 3-position is sterically less hindered than the 2-position methyl group, allowing for selective radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination under radical initiation (AIBN or light).

  • Procedure:

    • To a solution of 2,3-dimethylbenzoic acid (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.05 equivalents).

    • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

    • The crude 3-(bromomethyl)-2-methylbenzoic acid can be purified by recrystallization or used directly in the next step.

Step 2: Oxidation to 3-Formyl-2-methylbenzoic Acid

  • Rationale: The benzylic bromide is a versatile precursor to the aldehyde. The Sommelet reaction (using hexamine) or oxidation with dimethyl sulfoxide (DMSO), known as the Kornblum oxidation, are effective methods.

  • Procedure (Kornblum Oxidation):

    • Dissolve the crude 3-(bromomethyl)-2-methylbenzoic acid (1 equivalent) in DMSO.

    • Add sodium bicarbonate (NaHCO₃, 2-3 equivalents) to the solution.

    • Heat the mixture (e.g., to 100-150°C) and stir for several hours, monitoring by TLC.

    • After completion, cool the reaction, pour it into ice water, and acidify with dilute HCl to precipitate the product.

    • Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Chemical Transformations and Reactivity

The dual functionality of 3-Formyl-2-methylbenzoic acid makes it a powerful building block.[1] The aldehyde and carboxylic acid groups can be reacted selectively, providing synthetic flexibility.

  • Aldehyde Group Reactions: The formyl group is a reactive site for nucleophilic addition, condensation reactions (e.g., Wittig, Knoevenagel), and reductive amination to form new carbon-carbon and carbon-nitrogen bonds. It is also susceptible to oxidation.[1]

  • Carboxylic Acid Group Reactions: This group provides a handle for amidation, esterification, or conversion to an acyl chloride.[1] These reactions are fundamental for linking the molecule to other scaffolds or modulating its physicochemical properties like solubility.[1]

Protocol: Oxidation to 2-Methylterephthalic Acid
  • Rationale: The oxidation of the aldehyde to a carboxylic acid is a common and high-yielding transformation.[1] This creates 2-methylterephthalic acid, another useful building block. Common oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can be used.

  • Procedure:

    • Suspend 3-Formyl-2-methylbenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Heat the mixture gently and add a solution of potassium permanganate (KMnO₄) portion-wise. The purple color of the permanganate will disappear as it is consumed.

    • After the addition is complete and the reaction has stirred to completion, filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.

    • Cool the filtrate and carefully acidify with concentrated HCl until no more precipitate forms.

    • Collect the 2-methylterephthalic acid by filtration, wash with cold water, and dry.

Applications in Drug Discovery and Chemical Biology

The structural framework of 3-Formyl-2-methylbenzoic acid is particularly relevant in medicinal chemistry. Its ability to serve as a scaffold allows for the systematic placement of pharmacophoric features in three-dimensional space.

A notable application is its use in the synthesis of inhibitors for the mammalian target of rapamycin (mTOR), which are being investigated for therapeutic use in conditions like cystic fibrosis.[1] In this context, the carboxylic acid might be used to form a key interaction with the target protein or to link to a solubilizing group, while the aldehyde serves as a precursor to other functional groups designed to occupy a specific binding pocket.

Scaffold_Concept cluster_vectors Synthetic Vectors scaffold 3-Formyl-2-methylbenzoic acid (Core Scaffold) COOH Carboxylic Acid (Vector 1) scaffold->COOH Amidation Esterification H-Bonding CHO Aldehyde (Vector 2) scaffold->CHO Reductive Amination C-C Bond Formation Pocket Binding Ring Aromatic Ring (Vector 3) scaffold->Ring π-π Stacking Further Functionalization

Caption: Role of 3-Formyl-2-methylbenzoic acid as a versatile scaffold.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity Assignment
~11.0 - 13.0Singlet (broad)Carboxylic acid proton (-COOH)
~10.1SingletAldehyde proton (-CHO)
~7.5 - 8.0Multiplet3x Aromatic protons (-ArH)
~2.6SingletMethyl protons (-CH₃)
¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~192Aldehyde carbon (-CHO)
~168Carboxylic acid carbon (-COOH)
~125 - 1406x Aromatic carbons
~20Methyl carbon (-CH₃)

Causality: The chemical shifts are dictated by the electronic environment. The aldehyde and carboxylic acid protons are highly deshielded due to the electronegativity of the oxygen atoms, hence their downfield shifts. The methyl protons are shielded and appear upfield.

Safety and Handling

Specific GHS and safety data for CAS 1289037-66-6 are not extensively documented. However, based on related structures like 3-formylbenzoic acid and methyl 2-formylbenzoate, the compound should be handled with care.[3] It is likely to be an irritant to the skin, eyes, and respiratory system.[3][4]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

3-Formyl-2-methylbenzoic acid is a high-value synthetic intermediate with significant potential for complex molecule synthesis and drug discovery. Its bifunctional nature, combined with the specific substitution pattern on the aromatic ring, offers chemists a versatile platform for molecular design and construction. Understanding the principles behind its synthesis and reactivity is key to unlocking its full potential in research and development.

References

  • PubChem. 3-Formyl-2-hydroxy-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Farooq, S., & Ngaini, Z. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]

  • PubChem. 3-Formyl-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Cheméo. Chemical Properties of Benzoic acid, 3-formyl- (CAS 619-21-6). [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. [Link]

  • Google Patents. JPH08127553A - Production of formyl benzoic acid.
  • Cheméo. Chemical Properties of Benzoic acid, 3-methyl- (CAS 99-04-7). [Link]

  • PubChem. Methyl 2-formylbenzoate. National Center for Biotechnology Information. [Link]

  • NIST. Benzoic acid, 3-methyl-. National Institute of Standards and Technology. [Link]

Sources

Exploratory

Technical Whitepaper: 3-Formyl-2-methylbenzoic Acid as a Pharmacophore Scaffold

The following technical guide details the physicochemical profile, synthetic utility, and pharmaceutical applications of 3-Formyl-2-methylbenzoic acid. Executive Summary 3-Formyl-2-methylbenzoic acid (C₉H₈O₃) is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and pharmaceutical applications of 3-Formyl-2-methylbenzoic acid.

Executive Summary

3-Formyl-2-methylbenzoic acid (C₉H₈O₃) is a specialized bifunctional intermediate utilized primarily in the synthesis of polycyclic heterocycles. Its structural uniqueness lies in the contiguous substitution pattern (1-carboxy, 2-methyl, 3-formyl) on the benzene ring. This "crowded" ortho-substitution motif creates high steric strain, which can be leveraged to drive cyclocondensation reactions, making it a privileged scaffold for designing isoindolinone-based pharmacophores, including PARP and mTORC inhibitors.

Physicochemical Matrix: The Molecular Weight Core

For high-throughput screening (HTS) and combinatorial library synthesis, precise stoichiometric calculations are critical. The molecular weight of 3-Formyl-2-methylbenzoic acid serves as the gravimetric anchor for these workflows.

Table 1: Core Physical Constants
PropertySpecificationTechnical Note
Molecular Weight 164.16 g/mol Used for molarity calculations in library synthesis.
Exact Mass 164.047344 DaMonoisotopic mass for High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Formula C₉H₈O₃Degree of Unsaturation: 6 (4 ring + 1 acid C=O + 1 aldehyde C=O).
CAS Number 1289037-66-6Identifier for procurement and regulatory filing.
Physical State SolidTypically an off-white to pale yellow powder.
Melting Point >154°C (Dec.)Decomposes upon melting due to decarboxylation or intermolecular condensation.
pKa (Predicted) ~3.8 (Carboxyl)The ortho-methyl group may slightly increase acidity via steric inhibition of resonance.
Stoichiometric Implications

In drug discovery, this compound is often used as the limiting reagent in cyclization reactions. An error in mass-to-mole conversion due to isotopic variance (though negligible for C/H/O) can lead to incomplete conversion in sensitive palladium-catalyzed couplings.

  • Calculation Standard: Use 164.16 g/mol for bench-scale gravimetry.

  • Mass Spec Standard: Use 164.0473 (m/z) for identifying the [M-H]⁻ ion in negative mode ESI.

Synthetic Architecture

Direct formylation of 2-methylbenzoic acid is chemically inefficient due to the competing directing effects of the carboxyl (meta-director) and methyl (ortho/para-director) groups.[1] Consequently, the most robust, self-validating synthesis involves Metal-Halogen Exchange starting from a halogenated precursor.

Protocol: Regioselective Formylation via Lithiation

This method ensures the aldehyde is installed exactly at the C3 position, preventing isomer contamination.

Reagents:

  • Precursor: 3-Bromo-2-methylbenzoic acid

  • Lithiation Agent: n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Formyl Source: N,N-Dimethylformamide (DMF)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Workflow Logic:

  • Deprotonation: The first equivalent of n-BuLi removes the carboxylic acid proton (forming the lithium carboxylate).

  • Lithiation: The second equivalent performs the Lithium-Halogen exchange at the C3 position. This is faster than directed ortho-lithiation (DoM) and thermodynamically driven by the weak C-Br bond.

  • Formylation: The C3-lithio species attacks the electrophilic carbonyl of DMF.

SynthesisPath Start 3-Bromo-2-methylbenzoic acid (Precursor) Step1 Step 1: Dilithiation (n-BuLi, -78°C, THF) Start->Step1 Activation Inter Intermediate: Dilithiated Species Step1->Inter Li-Halogen Exchange Step2 Step 2: Quench w/ DMF (-78°C to RT) Inter->Step2 Electrophilic Attack Prod 3-Formyl-2-methylbenzoic acid (Target) Step2->Prod Acid Hydrolysis

Figure 1: Regioselective synthesis pathway via metal-halogen exchange. This route avoids the formation of unwanted isomers common in direct electrophilic aromatic substitution.

Application in Drug Discovery: The Isoindolinone Scaffold

The primary utility of 3-Formyl-2-methylbenzoic acid is its ability to undergo cyclocondensation to form isoindolinones and phthalazinones. These bicyclic structures are "privileged scaffolds" in medicinal chemistry, serving as the core for:

  • PARP Inhibitors: Analogs of Olaparib/Nilaparib where the core requires a rigid bicyclic lactam.

  • mTORC Inhibitors: Used in cystic fibrosis research and oncology.

Mechanism: Reductive Amination & Cyclization

The aldehyde (C3) and carboxylic acid (C1) are spatially proximal. When reacted with a primary amine, the molecule undergoes a cascade reaction.

Experimental Protocol for Scaffold Generation:

  • Condensation: React 3-Formyl-2-methylbenzoic acid with Primary Amine (R-NH₂) in MeOH.

  • Schiff Base Formation: The aldehyde converts to an imine.

  • Reduction/Cyclization: Treatment with NaCNBH₃ (reductive amination) followed by acid-catalyzed lactamization closes the ring.

Cyclization Reagents 3-Formyl-2-methylbenzoic acid + Primary Amine (R-NH2) Imine Intermediate: Schiff Base (Imine) Reagents->Imine Condensation (-H2O) Cyclic Isoindolinone Core (Pharmacophore) Imine->Cyclic 1. Reduction 2. Lactamization

Figure 2: The "Scaffold Construction" workflow. The proximity of the C1-Acid and C3-Formyl groups facilitates the formation of the pharmacologically active isoindolinone ring.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Aldehyde (-CHO): A distinct singlet appearing downfield at δ 10.0–10.5 ppm . This is the diagnostic peak for the formyl group.

  • Carboxylic Acid (-COOH): A broad singlet usually >12.0 ppm (exchangeable with D₂O).

  • Methyl Group (-CH₃): A sharp singlet at δ 2.4–2.6 ppm . The integration must be 3H.

  • Aromatic Region: Three protons in the region of δ 7.4–8.0 ppm , showing coupling patterns consistent with 1,2,3-trisubstitution.

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ionization (ESI-).

  • Target Ion: [M-H]⁻.

  • Expected m/z: 163.04 .

  • Note: In positive mode, the aldehyde may form hydrates or hemiacetals with methanol, complicating the spectrum. Negative mode is preferred for benzoic acid derivatives.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19606872, 3-Formyl-2-methylbenzoic acid. Retrieved from [Link]

  • IUCr (2022). Synthesis and crystal structures of Schiff bases derived from 3-formylacetylacetone and aminobenzoic acids. (Contextual reference for Schiff base formation mechanisms). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 3-Formyl-2-methylbenzoic Acid

Abstract This technical guide provides a comprehensive analysis of the solubility and stability of 3-formyl-2-methylbenzoic acid, a key intermediate in the synthesis of complex organic molecules.[1] Intended for research...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-formyl-2-methylbenzoic acid, a key intermediate in the synthesis of complex organic molecules.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. While experimental data for this specific molecule is limited, this guide establishes a robust framework for its characterization by leveraging data from structurally similar compounds and outlining detailed protocols for empirical determination. Key discussions include predicted solubility in various solvent systems, potential degradation pathways under diverse stress conditions, and the development of stability-indicating analytical methods.

Introduction: The Physicochemical Landscape of 3-Formyl-2-methylbenzoic Acid

3-Formyl-2-methylbenzoic acid (C₉H₈O₃, Molar Mass: 164.16 g/mol ) is a bifunctional aromatic compound featuring both a carboxylic acid and an aldehyde group.[2] This dual functionality makes it a versatile building block in medicinal chemistry and materials science.[1] The strategic placement of the methyl, formyl, and carboxyl groups on the benzene ring dictates its chemical reactivity, solubility, and stability profile. A thorough understanding of these properties is paramount for its effective utilization in synthesis, formulation, and storage.

This guide provides a detailed exploration of these critical attributes. In the absence of extensive empirical data for 3-formyl-2-methylbenzoic acid, we will extrapolate from the known behavior of analogous structures, including 3-formylbenzoic acid and various methylated and substituted benzoic acids. Furthermore, we present comprehensive, step-by-step protocols to empower researchers to determine these properties experimentally.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and purification. The solubility of 3-formyl-2-methylbenzoic acid is governed by the interplay of its functional groups and the nature of the solvent.

Predicted Solubility Characteristics

The presence of the polar carboxylic acid group suggests potential for hydrogen bonding with protic solvents, while the aromatic ring and methyl group introduce lipophilic character. The aldehyde group contributes to the molecule's polarity.

  • In Protic Solvents (e.g., Water, Alcohols): The carboxylic acid group can act as both a hydrogen bond donor and acceptor, suggesting some solubility in protic solvents. However, the overall lipophilicity of the molecule, conferred by the benzene ring and methyl group, is expected to limit its aqueous solubility. For the related compound, 3-formylbenzoic acid, it is described as very slightly soluble in water. The introduction of a methyl group is likely to further decrease aqueous solubility. In alcohols such as methanol and ethanol, where both hydrogen bonding and dispersion forces can be accommodated, a higher solubility is anticipated. 3-Formylbenzoic acid is soluble in methanol at a concentration of 100 mg/mL. Benzoic acid itself exhibits high solubility in ethanol.[3]

  • In Aprotic Polar Solvents (e.g., DMSO, Acetone): Solvents like DMSO and acetone are excellent hydrogen bond acceptors and can effectively solvate the carboxylic acid proton. Therefore, 3-formyl-2-methylbenzoic acid is expected to exhibit good solubility in these solvents.

  • In Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the carboxylic acid and formyl groups, solubility in nonpolar solvents is predicted to be low.

Quantitative Solubility Data (Predicted and Analogous Compounds)
CompoundSolventSolubilityTemperature (°C)Reference
3-Formylbenzoic acid (Calculated) Waterlog10WS = -1.77 (mol/L)25[4]
3-Formylbenzoic acid (Experimental) Methanol100 mg/mLNot Specified
Benzoic Acid (Experimental) EthanolHigh25[3]
Benzoic Acid (Experimental) TolueneLower than ethanol25[3]
Benzoic Acid (Experimental) HeptaneLow25[3]
4-Methylbenzoic Acid (Experimental) WaterSparingly soluble25[5]
Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of 3-formyl-2-methylbenzoic acid in various solvents at different temperatures.

Materials:

  • 3-Formyl-2-methylbenzoic acid (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, toluene)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • HPLC system with a UV detector

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-formyl-2-methylbenzoic acid to a known volume of each solvent in sealed vials. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of solid material.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtrate with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method (see Section 4 for method development).

    • Determine the concentration of 3-formyl-2-methylbenzoic acid in the diluted samples by comparing the peak area to a standard calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation:

The results should be presented in a clear tabular format, expressing solubility in units such as mg/mL or mol/L at each temperature for every solvent tested.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add Excess Solid to Solvent B Equilibrate at Constant Temperature A->B C Filter Supernatant B->C D Dilute Filtrate C->D E HPLC Quantification D->E Analyze F Calculate Solubility E->F

Caption: Workflow for Experimental Solubility Determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of 3-formyl-2-methylbenzoic acid is crucial for establishing appropriate storage conditions, shelf-life, and for identifying potential impurities that may arise during synthesis or formulation. Forced degradation studies are instrumental in elucidating the intrinsic stability of the molecule.[6]

Predicted Chemical Stability

The presence of both a carboxylic acid and an aldehyde group suggests several potential degradation pathways:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, which would yield 2-methylisophthalic acid. This is a common transformation for aromatic aldehydes.[1]

  • Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential transformation for benzoic acids, although this often requires high temperatures.[1] For unsubstituted benzoic acid, decarboxylation rates are typically low at temperatures around 400°C.[1]

  • Photostability: Aromatic aldehydes can undergo various photochemical reactions upon absorption of UV light.[1]

  • pH-Dependent Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can influence the ionization state of the carboxylic acid and potentially catalyze other reactions.

  • Intramolecular Reactions: The proximity of the formyl and carboxylic acid groups could potentially lead to intramolecular reactions at elevated temperatures, though this is speculative without experimental evidence.[1]

Forced Degradation Studies: A Framework for Investigation

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room or elevated temperatures.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid material at a temperature below its melting point (e.g., 105 °C) and in solution.

  • Photodegradation: Exposing the solid or solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of 3-formyl-2-methylbenzoic acid under various stress conditions and to identify the resulting degradation products.

Materials:

  • 3-Formyl-2-methylbenzoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC-UV/PDA and LC-MS systems

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 3-formyl-2-methylbenzoic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acidic/Basic Hydrolysis: Mix the stock solution with an equal volume of the acidic or basic solution. Heat as required. At specified time points, withdraw an aliquot and neutralize it.

    • Oxidation: Mix the stock solution with the hydrogen peroxide solution. Keep at room temperature, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at a specified temperature.

    • Thermal Degradation (Solid): Place the solid compound in an oven at a specified temperature. At time points, dissolve a known amount in the analysis solvent.

    • Photodegradation: Expose the stock solution and solid compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Dilute all stressed samples, including a non-stressed control, to the same concentration with the mobile phase.

    • Analyze the samples using a developed stability-indicating HPLC method (see Section 4).

    • For the identification of degradation products, analyze the stressed samples using LC-MS.

Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

  • Identify the major degradation products by their mass-to-charge ratio (m/z) from the LC-MS data.

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acidic Hydrolysis HPLC HPLC-UV/PDA Analysis (% Degradation) Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Characterize Degradants API 3-Formyl-2-methylbenzoic Acid API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. HPLC is the most common technique for developing SIMs.[9]

Rationale for Method Development

The goal is to develop an HPLC method that can separate the parent compound, 3-formyl-2-methylbenzoic acid, from all its potential degradation products and any process-related impurities. A reversed-phase HPLC method is a suitable starting point.

Experimental Protocol for HPLC Method Development

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 3-formyl-2-methylbenzoic acid and its degradation products.

Instrumentation and Materials:

  • HPLC system with a UV/PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acidifier (e.g., formic acid, phosphoric acid)

  • Forced degradation samples of 3-formyl-2-methylbenzoic acid

Methodology:

  • Initial Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at a wavelength where 3-formyl-2-methylbenzoic acid has significant absorbance, determined by UV-Vis spectroscopy.

    • Injection Volume: 10 µL

  • Method Optimization:

    • Inject a mixture of the stressed samples to observe the separation of the parent peak and the degradation products.

    • Adjust the gradient profile (slope and duration) to achieve adequate resolution (>1.5) between all peaks.

    • The pH of the mobile phase can be adjusted to optimize the peak shape of the acidic analyte.

    • The organic modifier (e.g., switching from acetonitrile to methanol) can be changed to alter selectivity.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is typically achieved by peak purity analysis using a PDA detector.

    • Linearity: Analyze a series of solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability during normal use.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Select Column & Mobile Phase B Optimize Gradient & Wavelength A->B C Analyze Stressed Samples B->C Specificity Specificity C->Specificity Validate Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Robustness Robustness

Caption: HPLC Method Development and Validation Workflow.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the predicted solubility and stability of 3-formyl-2-methylbenzoic acid, grounded in established chemical principles and data from analogous compounds. While direct experimental data remains scarce, the detailed protocols presented herein offer a clear and robust pathway for researchers to empirically determine these critical physicochemical properties. The successful application of these methodologies will enable the confident use of 3-formyl-2-methylbenzoic acid in drug discovery and development, ensuring the quality, safety, and efficacy of the resulting products. Future work should focus on the experimental execution of these protocols to build a comprehensive, publicly available dataset for this important chemical intermediate.

References

  • Cheméo. Benzoic acid, 3-formyl-. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • PubChem. 3-Formyl-2-methylbenzoic acid. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • CD Formulation. Transdermal Formulation Forced Degradation Testing. [Link]

  • ResearchGate. Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. [Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and Stability of 3-Formyl-2-methylbenzoic Acid

Introduction & Chemical Profile 3-Formyl-2-methylbenzoic acid (CAS: 1289037-66-6) is a bifunctional aromatic intermediate critical in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile

3-Formyl-2-methylbenzoic acid (CAS: 1289037-66-6) is a bifunctional aromatic intermediate critical in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical agents.[1] Its structure features two orthogonal reactive handles—an aldehyde and a carboxylic acid—positioned around a toluene core.

This dual functionality, while synthetically valuable, presents specific stability challenges. The aldehyde moiety is susceptible to autoxidation to the dicarboxylic acid (2-methylterephthalic acid), while the carboxylic acid dictates solubility and pH-dependent behavior. This guide outlines the protocols required to maintain the chemical integrity of this scaffold during storage and experimental handling.

Chemical Identity Table
ParameterDetail
IUPAC Name 3-Formyl-2-methylbenzoic acid
CAS Number 1289037-66-6
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Physical State Off-white to pale yellow solid
Solubility DMSO, Methanol, DMF; Poorly soluble in water
pKa (Predicted) ~3.8 (Carboxylic acid), ~13.5 (Enolizable aldehyde proton)

Hazard Assessment (GHS Classification)

While specific toxicological data for this exact isomer is limited, its hazard profile is extrapolated from structural analogs (3-formylbenzoic acid and o-toluic acid). It is classified as a Category 2 Irritant .[2]

GHS Label Elements[5]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard ClassCodeHazard Statement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT - SE H335May cause respiratory irritation (Single Exposure).[2]
Chemical Reactivity Hazards
  • Autoxidation: The formyl group (-CHO) readily oxidizes to a carboxylic acid (-COOH) upon exposure to atmospheric oxygen, forming 2-methylterephthalic acid. This is the primary degradation pathway [1].

  • Cannizzaro Reaction: In the presence of strong bases (e.g., NaOH, KOH), the aldehyde can undergo disproportionation.

  • Schiff Base Formation: Reacts rapidly with primary amines; ensure segregation from amine-containing reagents during storage.

Engineering Controls & Personal Protective Equipment (PPE)

The following hierarchy of controls must be implemented to prevent exposure and product degradation.

HierarchyOfControls cluster_0 Handling 3-Formyl-2-methylbenzoic acid Elimination Elimination (Not applicable for key intermediates) Engineering Engineering Controls (Fume Hood, Inert Gas) Elimination->Engineering Feasibility Gap Admin Admin Controls (SOPs, Training) Engineering->Admin PPE PPE (Gloves, Goggles, Respirator) Admin->PPE

Figure 1: Risk Mitigation Strategy. Note the reliance on Engineering Controls to protect both the operator (safety) and the compound (stability).

Specific PPE Requirements[5]
  • Respiratory: NIOSH N95 (US) or P2 (EU) dust mask is required during weighing of solids. If handling large quantities (>50g), use a half-face respirator with organic vapor/acid gas cartridges.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Breakthrough time is generally >480 min for solid handling, but immediate change is required if dissolved in solvents like DCM or DMF.

  • Ocular: Chemical safety goggles. Face shield recommended if handling corrosive reaction mixtures (e.g., acid chloride formation).

Handling & Storage Protocols

Storage Conditions (Critical)

To prevent the "browning" effect caused by oxidation, strict exclusion of oxygen is necessary.

  • Temperature: Store at 2–8°C .

  • Atmosphere: Argon or Nitrogen blanket is mandatory.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential acid corrosion.

Experimental Handling Workflow

The following workflow ensures the integrity of the aldehyde group during reaction setup.

HandlingWorkflow Storage Storage: 2-8°C (Under Argon) Equilibration Equilibration Warm to RT in desiccator Storage->Equilibration Prevent Condensation Weighing Weighing Inside Fume Hood Equilibration->Weighing Solubilization Solubilization Degassed Solvent (MeOH/DMF) Weighing->Solubilization Reseal Reseal Source Purge with Argon -> Parafilm Weighing->Reseal Excess Material Reaction Reaction Setup Immediate use Solubilization->Reaction Reseal->Storage

Figure 2: Step-by-step handling workflow to minimize moisture uptake and oxidative degradation.

Solubilization Protocol
  • Solvent Choice: DMSO and DMF are preferred for stock solutions. Methanol is suitable but can form hemiacetals/acetals upon prolonged standing, especially with acid catalysis.

  • Degassing: Sparge solvents with nitrogen for 15 minutes prior to dissolving the compound to minimize dissolved oxygen.

  • Stability: Use solutions within 24 hours. Do not store stock solutions; prepare fresh.

Emergency Response

Spill Cleanup
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don nitrile gloves, goggles, and N95 mask.

  • Neutralization: As a weak acid, the solid can be swept up directly. If in solution, neutralize with sodium bicarbonate (NaHCO₃) until bubbling ceases.

  • Disposal: Collect in a container for "Solid Organic Waste." Do not wash down the drain.

Fire Fighting Measures
  • Flash Point: Predicted >150°C (Solid).

  • Extinguishing Media: Water spray, dry chemical, alcohol-resistant foam, or CO₂.

  • Combustion Products: Carbon oxides (CO, CO₂).

Synthesis & Application Context

In drug development, this molecule is often used to create fused heterocycles. The aldehyde is typically engaged in reductive amination or Wittig reactions, while the acid is coupled to amines.[4]

Key Synthetic Risk: When activating the carboxylic acid (e.g., with SOCl₂ or Oxalyl Chloride) to form the acid chloride, the aldehyde group can be sensitive.

  • Recommendation: Use mild coupling agents (EDC/HOBt or HATU) instead of acid chlorides whenever possible to preserve the aldehyde functionality [2].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19606872, 3-Formyl-2-methylbenzoic acid.[5] Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: m-Toluic acid (Analogous Hazard Data). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Formyl-2-methylbenzoic Acid as a Versatile Synthetic Intermediate

Executive Summary 3-Formyl-2-methylbenzoic acid is a bifunctional aromatic compound distinguished by the presence of a carboxylic acid and an aldehyde group positioned ortho to a methyl substituent. This unique arrangeme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formyl-2-methylbenzoic acid is a bifunctional aromatic compound distinguished by the presence of a carboxylic acid and an aldehyde group positioned ortho to a methyl substituent. This unique arrangement of functional groups provides orthogonal reactivity, establishing the molecule as a highly valuable and versatile intermediate in modern organic synthesis. Its structure serves as a cornerstone for building molecular complexity, enabling access to a diverse range of heterocyclic systems and complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, core reactivity, and detailed protocols for its application in key synthetic transformations, targeting researchers in medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of 3-Formyl-2-methylbenzoic acid is fundamental for its effective use in synthesis.

Table 1: Physicochemical Properties of 3-Formyl-2-methylbenzoic acid

Property Value Source
IUPAC Name 3-formyl-2-methylbenzoic acid [1]
CAS Number 1289037-66-6 [2]
Molecular Formula C₉H₈O₃ [1]
Molecular Weight 164.16 g/mol [1][2]
Physical Form Solid [2]

| Melting Point | >154°C (decomposes) |[2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 3-Formyl-2-methylbenzoic acid and its derivatives.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Key signals include a broad singlet for the carboxylic acid proton (typically >10 ppm), a sharp singlet for the aldehyde proton (δ 9.8–10.2 ppm), distinct signals for the three aromatic protons in their expected regions, and a singlet for the methyl protons (δ ~2.5 ppm). The exact chemical shifts can be influenced by the solvent used, particularly for the acidic proton.[2]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals, including two in the carbonyl region corresponding to the carboxylic acid and aldehyde carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong carbonyl stretching bands. A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹, while the C=O stretches for the carboxylic acid and aldehyde will appear in the 1680-1720 cm⁻¹ region.

Core Reactivity: A Bifunctional Linchpin

The synthetic utility of 3-Formyl-2-methylbenzoic acid stems from the differential reactivity of its aldehyde and carboxylic acid functionalities. This allows for selective transformations, making it a powerful building block.[2]

  • The Aldehyde Moiety: This group is a primary site for nucleophilic attack and condensation reactions. It readily participates in Wittig reactions, Knoevenagel condensations, and the formation of imines (Schiff bases), providing pathways to construct new carbon-carbon and carbon-nitrogen bonds.[2]

  • The Carboxylic Acid Moiety: This group serves as a handle for forming esters, amides, and acid chlorides. It also influences the molecule's solubility and can direct metallation reactions under specific conditions.[2]

  • The Aromatic Ring: The substitution pattern—an activating methyl group and a deactivating carboxyl group—governs its susceptibility to electrophilic aromatic substitution, although the primary utility of the molecule lies in the reactivity of its existing functional groups.[2]

Caption: Core reactive sites of 3-Formyl-2-methylbenzoic acid.

Synthetic Applications and Protocols

The dual functionality of 3-Formyl-2-methylbenzoic acid makes it an ideal precursor for various complex molecules, particularly heterocyclic scaffolds of medicinal interest.

Application 1: Synthesis of Phthalides via Intramolecular Cyclization

Phthalides are a class of compounds present in many natural products and pharmaceuticals. 3-Formyl-2-methylbenzoic acid is a suitable precursor for substituted phthalides through a reduction-cyclization sequence.

G A 3-Formyl-2-methylbenzoic Acid B Selective Aldehyde Reduction (e.g., NaBH₄) A->B C 2-(Hydroxymethyl)-3- methylbenzoic Acid (Intermediate) B->C D Acid-Catalyzed Intramolecular Lactonization C->D E Substituted Phthalide Product D->E

Caption: Workflow for phthalide synthesis.

Protocol 1: Synthesis of 4-Methylphthalide

  • Causality: This protocol utilizes a two-step, one-pot approach. First, the aldehyde is selectively reduced to a primary alcohol using sodium borohydride, a mild reducing agent that will not affect the carboxylic acid. Second, the resulting intermediate is subjected to acid-catalyzed intramolecular esterification (lactonization) to form the stable five-membered phthalide ring.

  • Reaction Setup: To a solution of 3-Formyl-2-methylbenzoic acid (1.64 g, 10 mmol) in 50 mL of methanol in a 100 mL round-bottom flask, add sodium borohydride (0.42 g, 11 mmol) portion-wise at 0°C with stirring.

  • Reduction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Acidification: Carefully quench the reaction by the slow addition of 2M hydrochloric acid (HCl) at 0°C until the pH is ~2. This step neutralizes excess borohydride and catalyzes the subsequent lactonization.

  • Lactonization: Heat the reaction mixture to reflux (approx. 65°C) for 4 hours.

  • Workup: After cooling to room temperature, remove the methanol under reduced pressure. Add 50 mL of ethyl acetate and 50 mL of water to the residue. Separate the organic layer, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase in vacuo. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 4-methylphthalide.

Application 2: Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds. The aldehyde functionality of the title compound readily reacts with active methylene compounds.[2]

G A 3-Formyl-2-methylbenzoic Acid C Base-Catalyzed Condensation (e.g., Piperidine) A->C B Active Methylene Compound (e.g., Diethyl Malonate) B->C D α,β-Unsaturated Product C->D

Caption: Knoevenagel condensation workflow.

Protocol 2: Synthesis of 2-Methyl-3-(2,2-bis(ethoxycarbonyl)vinyl)benzoic acid

  • Causality: This reaction is catalyzed by a weak base, such as piperidine. The base deprotonates the active methylene compound (diethyl malonate), generating a nucleophilic enolate which then attacks the electrophilic aldehyde carbon. Subsequent dehydration yields the thermodynamically stable conjugated product.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, combine 3-Formyl-2-methylbenzoic acid (1.64 g, 10 mmol), diethyl malonate (1.76 g, 11 mmol), and 40 mL of toluene.

  • Catalysis: Add piperidine (0.1 mL) and a catalytic amount of acetic acid (0.05 mL) to the mixture.

  • Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing for 6-8 hours or until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature and wash with 1M HCl (2 x 20 mL), followed by water (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by recrystallization from an ethanol/water mixture or by silica gel chromatography to afford the pure product.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

3-Formyl-2-methylbenzoic acid serves as a key building block in medicinal chemistry. Its derivatives have been investigated for various therapeutic applications, including as inhibitors of the mTORC pathway, which is relevant for diseases like cystic fibrosis.[2] Benzoic acid derivatives are a well-established class of structures in drug discovery, known for their roles in anticancer and antihypertensive agents.[3][4]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 3-Formyl-2-methylbenzoic acid is not widely available, its handling should be guided by the protocols for similar aromatic aldehydes and carboxylic acids.[5][6]

Table 2: Handling and Safety Precautions

Precaution Category Guideline
Personal Protective Equipment (PPE) Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
Storage Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Spill Response For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Conclusion

3-Formyl-2-methylbenzoic acid is a potent synthetic intermediate whose value lies in its predictable and orthogonal reactivity. The presence of both an aldehyde and a carboxylic acid on a substituted aromatic ring allows for sequential, controlled modifications, making it an efficient tool for constructing complex molecular frameworks. The protocols outlined herein demonstrate its utility in fundamental organic transformations, providing a reliable foundation for researchers engaged in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
  • Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. International Union of Crystallography. [Link]

  • Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. PubMed Central. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • (PDF) Crystal structure of 3-acetoxy-2-methylbenzoic acid. ResearchGate. [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]

  • 3-Formyl-2-methylbenzoic acid | C9H8O3 | CID 19606872. PubChem, National Institutes of Health. [Link]

  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. [Link]

  • 3-Formyl-2-hydroxy-5-methylbenzoic acid | C9H8O4 | CID 13026931. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH. [Link]

  • Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Benzoic acid, 2-methyl-. NIST WebBook. [Link]

  • Consider the following reaction sequence. Filo. [Link]

Sources

Application

synthesis of mTORC inhibitors using 3-Formyl-2-methylbenzoic acid

Application Note: Synthesis of Phenyl-Core mTORC Inhibitors using 3-Formyl-2-methylbenzoic Acid Executive Summary The development of ATP-competitive inhibitors for the mammalian target of rapamycin (mTOR) complexes (mTOR...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Phenyl-Core mTORC Inhibitors using 3-Formyl-2-methylbenzoic Acid

Executive Summary

The development of ATP-competitive inhibitors for the mammalian target of rapamycin (mTOR) complexes (mTORC1 and mTORC2) is a critical area in oncology and metabolic disease research. While first-generation inhibitors (Rapalogs) were allosteric and partial, second-generation kinase inhibitors (TORKinibs) target the ATP-binding cleft directly, offering complete suppression of mTOR signaling.

This guide details the synthesis and application of 3-Formyl-2-methylbenzoic acid (CAS 1289037-66-6), a specialized trisubstituted benzene scaffold. Unlike common bicyclic cores (e.g., pyrazolopyrimidines), this scaffold allows for the precise modular attachment of pharmacophores via its orthogonal aldehyde and carboxylic acid functionalities. This protocol is grounded in methodologies referenced in patent literature (e.g., WO2018089433A1) for constructing phenyl-core mTOR inhibitors.

Strategic Rationale & Mechanistic Insight

The Role of the Scaffold

In medicinal chemistry, the 1,2,3-trisubstituted benzene core of 3-Formyl-2-methylbenzoic acid serves as a rigid linker.

  • C1-Carboxyl (-COOH): Acts as an anchor for the "hinge-binding" motif (typically a heteroaryl amine) via amide coupling.

  • C3-Formyl (-CHO): Provides a reactive site for reductive amination to attach solubility-enhancing groups (e.g., morpholines) or solvent-exposed tails.

  • C2-Methyl (-CH3): Provides steric bulk that restricts rotation (atropisomerism control) and induces a specific conformation required to fit the hydrophobic pocket of the mTOR kinase domain.

mTOR Signaling Context

The inhibitor synthesized via this route targets the kinase domain, blocking the phosphorylation of downstream effectors S6K1 (mTORC1) and Akt (mTORC2).

mTOR_Pathway GrowthFactors Growth Factors (Insulin/IGF-1) PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 (Rapamycin Sensitive) Akt->mTORC1 S6K1 S6K1 (Protein Synthesis) mTORC1->S6K1 mTORC2 mTORC2 (Rapamycin Insensitive) mTORC2->Akt Ser473 Phos Inhibitor Phenyl-Core Inhibitor (Target) Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: Mechanism of action for ATP-competitive mTOR inhibitors. The synthesized compound blocks both mTORC1 and mTORC2 complexes.

Detailed Synthetic Protocols

Part A: Synthesis of the Scaffold (3-Formyl-2-methylbenzoic acid)

Precursor: 3-Bromo-2-methylbenzoic acid.[1][2] Reaction Type: Lithium-Halogen Exchange / Formylation.

Reagents & Equipment:

  • 3-Bromo-2-methylbenzoic acid (CAS 76006-33-2)[1]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes[2]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous[1]

  • Cryogenic reactor (-78 °C capability)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-bromo-2-methylbenzoic acid (2.15 g, 10.0 mmol) and anhydrous THF (50 mL) under an argon atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add n-BuLi (8.0 mL, 20.0 mmol, 2.0 equiv) dropwise over 20 minutes via syringe pump.

    • Scientific Note: The first equivalent deprotonates the carboxylic acid (forming the lithium carboxylate); the second equivalent performs the Li-Br exchange to generate the aryl lithium species.

  • Formylation: Stir at -78 °C for 2 hours. Add anhydrous DMF (3.1 mL, 40.0 mmol) dropwise.

  • Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with water (5 mL) followed by 1N HCl to adjust pH to ~3.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from minimal acetonitrile or purify via flash chromatography (Hexane:EtOAc 1:1 with 1% Acetic Acid).

QC Specifications:

Test Acceptance Criterion
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6) δ 10.2 (s, 1H, CHO), 7.8-8.1 (m, 3H, Ar-H), 2.6 (s, 3H, CH3)

| Purity (HPLC) | >95% (AUC) |

Part B: Synthesis of the mTOR Inhibitor (Modular Assembly)

Design Strategy: This protocol demonstrates the conversion of the scaffold into a bioactive molecule by attaching a morpholine tail (solubility) and a heteroaryl hinge binder.

Workflow Diagram:

Synthesis_Flow Scaffold 3-Formyl-2-methyl- benzoic acid Step1 Step 1: Reductive Amination (Aldehyde + Morpholine deriv.) Scaffold->Step1 NaBH(OAc)3 DCE, RT Inter1 Intermediate A (Benzylamine Acid) Step1->Inter1 Step2 Step 2: Amide Coupling (Acid + Hinge Binder) Inter1->Step2 HATU, DIPEA DMF Final Final mTOR Inhibitor Step2->Final

Figure 2: Modular assembly of the mTOR inhibitor.

Protocol Steps:

Step 1: Reductive Amination (C3-Formyl Functionalization)

  • Dissolve 3-Formyl-2-methylbenzoic acid (1.0 equiv) in 1,2-Dichloroethane (DCE).

  • Add Fragment A (e.g., 4-aminomorpholine or a substituted piperazine, 1.1 equiv) and Acetic Acid (catalytic). Stir for 30 min.

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in portions. Stir at RT for 16 hours.

  • Outcome: The aldehyde is converted to a benzylic amine. The carboxylic acid remains intact (or forms a temporary boronate complex that hydrolyzes).

  • Purification: Acid-base extraction or SCX (Strong Cation Exchange) column chromatography.

Step 2: Amide Coupling (C1-Carboxyl Functionalization)

  • Dissolve the Intermediate A (from Step 1) in anhydrous DMF.

  • Add Fragment B (Hinge Binder, e.g., 4-amino-1H-pyrazolo[3,4-d]pyrimidine, 1.0 equiv).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir at 50 °C for 4-12 hours.

  • Workup: Dilute with water, filter the precipitate, and wash with ether.

  • Final Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Validation & Troubleshooting

Analytical Validation
  • Mass Spectrometry (LC-MS): Confirm [M+H]+ peak matching the calculated mass of the assembled inhibitor.

  • 1H NMR: Verify the presence of the benzylic methylene signal (singlet/doublet around δ 3.5-4.5 ppm) indicating successful reductive amination, and the amide NH signal (δ 8.0-10.0 ppm).

Biological Validation (Kinase Assay)

To validate the synthesized compound as an mTOR inhibitor:

  • Assay Kit: LanthaScreen™ Eu Kinase Binding Assay or similar FRET-based assay.

  • Enzyme: Recombinant human mTOR kinase domain.

  • Control: AZD8055 (positive control).

  • Expectation: IC50 values in the nanomolar range (<100 nM) for potent inhibitors.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step A (Scaffold) Incomplete lithiation or moisture ingress.Ensure THF is distilled/dry. Maintain -78 °C strictly. Increase n-BuLi to 2.2 equiv.
No Reaction in Amide Coupling Steric hindrance from C2-Methyl group.Use high-efficiency coupling agents (HATU or COMU). Heat reaction to 60 °C.
Cyclization Side Product Formation of phthalide (lactone) during workup.Avoid strong acids during workup. Keep pH neutral.

References

  • Patent: Phenyl mTORC Inhibitors and Uses Thereof.
  • Compound Data: 3-Formyl-2-methylbenzoic acid. [1][2][3][4][5][6][7]

    • Source: National Center for Biotechnology Inform
    • Relevance: Physical properties and CAS registry data (1289037-66-6).[3][7]

    • URL:[Link](Search Query Link)

  • Review: mTOR Inhibitors in Cancer Therapy.

    • Source: Xie, J., et al. (2016).
    • Relevance: Contextualizes the biological importance of
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 3-Formyl-2-methylbenzoic Acid as a Cornerstone for Heterocyclic Synthesis

Foreword: The Strategic Value of Bifunctional Reagents In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the efficiency of a synthetic route is paramount. The abili...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Bifunctional Reagents

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures from simple, readily available starting materials is the hallmark of elegant synthesis. 3-Formyl-2-methylbenzoic acid (IUPAC Name: 3-formyl-2-methylbenzoic acid)[1] is a prime exemplar of a bifunctional building block, possessing both an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid. The strategic ortho-positioning of the methyl, formyl, and carboxyl groups on the benzene ring imparts a unique reactivity profile, making it an exceptionally versatile precursor for a variety of heterocyclic scaffolds. This guide elucidates its application in constructing key heterocyclic systems, providing not only detailed protocols but also the underlying mechanistic rationale that governs these transformations.

Core Reactivity and Synthetic Potential

3-Formyl-2-methylbenzoic acid is more than a simple aromatic compound; it is a carefully arranged set of functional groups poised for intramolecular and intermolecular reactions. The aldehyde serves as a classic electrophilic center for reactions with nucleophiles, while the carboxylic acid can act as an internal acid catalyst, a nucleophile in its carboxylate form, or an anchor point for further molecular elaboration.[2] This dual functionality is the key to its utility, allowing for cascade or domino reactions where multiple bonds are formed in a single operation, a principle that aligns with the modern demands for green and efficient chemistry.[3]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₈O₃[1]
Molecular Weight164.16 g/mol [1]
IUPAC Name3-formyl-2-methylbenzoic acid[1]
SMILESCC1=C(C=CC=C1C(=O)O)C=O[1]

Application in Nitrogen Heterocycle Synthesis: The Quinolone Scaffold

The quinolone core is a privileged structure in medicinal chemistry, forming the basis of numerous antibacterial agents.[4] The synthesis of quinolones and their derivatives often relies on the cyclization of appropriately substituted anilines. 3-Formyl-2-methylbenzoic acid provides a direct and efficient entry into this class of compounds through a condensation-cyclization strategy.

Application Note: Friedländer-type Synthesis of Dihydroquinolin-4-ones

The reaction between an ortho-aminoaryl ketone and a compound containing a reactive methylene group is the basis of the classic Friedländer annulation for quinoline synthesis. We can adapt this logic by reacting 3-formyl-2-methylbenzoic acid with an aniline derivative. The initial step is the formation of an imine (Schiff base) between the aniline and the aldehyde. The key to the subsequent cyclization is the activation of the ortho-methyl group. In the presence of a base, this methyl group can be deprotonated to form a carbanionic species, which then attacks the carboxylic acid (or an activated form of it), leading to the formation of the new six-membered ring. This intramolecular condensation is a powerful method for constructing the quinolone framework.

Protocol 1: Synthesis of 2,8-Dimethyl-2,3-dihydroquinolin-4-one

This protocol describes a one-pot synthesis of a model dihydroquinolin-4-one from 3-formyl-2-methylbenzoic acid and N-methylaniline. The reaction proceeds via an initial iminium ion formation, followed by an intramolecular cyclization.

Materials:

  • 3-Formyl-2-methylbenzoic acid (1.0 eq)

  • N-methylaniline (1.1 eq)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-formyl-2-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-methylaniline (1.1 eq) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the formation of the intermediate imine/enamine by Thin Layer Chromatography (TLC).

  • Once the formation of the intermediate is complete, add Polyphosphoric acid (approx. 10 times the weight of the starting benzoic acid) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir vigorously for 4-6 hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude residue by silica gel column chromatography using a Hexanes/Ethyl Acetate gradient to afford the pure 2,8-dimethyl-2,3-dihydroquinolin-4-one.

Causality and Trustworthiness:

  • Anhydrous Conditions: The initial imine formation is a condensation reaction that releases water. Anhydrous conditions favor the forward reaction.

  • Acid Catalyst (PPA): Polyphosphoric acid serves two roles: it acts as a powerful dehydrating agent to drive the cyclization and as a Brønsted acid to activate the carboxylic acid group for intramolecular electrophilic attack.

  • Workup: The quenching on ice and subsequent neutralization are critical safety and purification steps. PPA reacts exothermically with water. Neutralization removes any residual acid before extraction.

  • Self-Validation: The success of the reaction is validated by the isolation of a product with the expected molecular weight and spectroscopic characteristics (¹H NMR, ¹³C NMR, MS) corresponding to the cyclized quinolone, confirming the formation of the new heterocyclic ring.

Diagram 1: Proposed Reaction Mechanism

G cluster_start Step 1: Imine Formation cluster_cyclize Step 2: Intramolecular Cyclization cluster_final Step 3: Dehydration & Tautomerization A 3-Formyl-2-methyl- benzoic acid C Iminium Intermediate A->C + H+ B N-methylaniline B->C D Enamine Tautomer C->D Tautomerization E Cyclized Intermediate D->E Intramolecular Attack (PPA catalysis) F Dihydroquinolin-4-one (Product) E->F - H₂O

Caption: Reaction pathway for dihydroquinolin-4-one synthesis.

Synthesis of Oxygen Heterocycles: The Isocoumarin Core

Isocoumarins are a class of naturally occurring lactones, many of which exhibit significant biological activity.[5] The synthesis of isocoumarins often involves the cyclization of a benzoic acid derivative bearing an ortho side chain that can be oxidized and cyclized. 3-Formyl-2-methylbenzoic acid is an excellent starting material for accessing this scaffold.

Application Note: Accessing Isocoumarins via Intramolecular Cannizzaro-type Reaction

A fascinating and elegant approach to isocoumarin synthesis from 3-formyl-2-methylbenzoic acid involves a base-induced intramolecular Cannizzaro-type reaction. In this process, the aldehyde and carboxylic acid functionalities react with each other. Under strong basic conditions, the aldehyde can be attacked by the carboxylate anion. A subsequent hydride transfer from the tetrahedral intermediate to another aldehyde molecule (or disproportionation) would typically follow in a standard Cannizzaro reaction. However, in this intramolecular context, the reaction can proceed to form the lactone ring directly, resulting in a 3,4-dihydroisocoumarin-4-ol, which can be subsequently dehydrated to the isocoumarin.

Protocol 2: Base-Mediated Synthesis of 8-Methylisocoumarin

This protocol outlines a potential pathway to the isocoumarin core structure. It relies on the intramolecular reaction of the functional groups, followed by dehydration.

Materials:

  • 3-Formyl-2-methylbenzoic acid (1.0 eq)

  • Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH), aqueous solution (e.g., 30-50%)

  • 1,4-Dioxane or Tetrahydrofuran (THF) as a co-solvent

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-formyl-2-methylbenzoic acid (1.0 eq) in 1,4-dioxane.

  • Add a concentrated aqueous solution of potassium hydroxide (5.0 eq).

  • Heat the reaction mixture to reflux (approx. 100 °C) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully acidify the mixture with concentrated HCl until the pH is ~1-2. This step also facilitates the dehydration of the intermediate alcohol to form the isocoumarin double bond.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude solid by recrystallization or silica gel chromatography to yield pure 8-methylisocoumarin.

Causality and Trustworthiness:

  • Strong Base: A high concentration of a strong base is required to deprotonate the carboxylic acid and to promote the nucleophilic attack of the resulting carboxylate onto the aldehyde.

  • Reflux Conditions: The thermal energy is necessary to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration.

  • Acidification: This step is crucial for two reasons. First, it protonates the phenoxide intermediate, allowing for the elimination of water to form the aromatic lactone. Second, it neutralizes the excess base, allowing for product extraction.

  • Self-Validation: The protocol is validated by the successful isolation of a product with the characteristic spectroscopic data for an isocoumarin, confirming the formation of the lactone ring and the α,β-unsaturated system.

Diagram 2: Synthetic Workflow for Isocoumarin

G Start 3-Formyl-2-methyl- benzoic acid Step1 Base-mediated Cyclization (KOH, Reflux) Start->Step1 Step2 Acidification & Dehydration (HCl) Step1->Step2 Step3 Extraction (EtOAc) Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 End 8-Methylisocoumarin Step4->End

Caption: Step-by-step workflow for 8-methylisocoumarin synthesis.

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more reactants.[3] The dual functionality of 3-formyl-2-methylbenzoic acid makes it an ideal substrate for MCRs, enabling rapid access to diverse heterocyclic libraries. A prominent example is its use in Ugi-type reactions to generate complex isoindolinone structures.[6]

Application Note: Ugi-type Reaction for Substituted Isoindolinones

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. 3-Formyl-2-methylbenzoic acid can cleverly play the role of both the aldehyde and the carboxylic acid component. This "Ugi 3-component reaction" (U-3CR) is highly efficient. The reaction proceeds through the formation of an iminium ion, which is then trapped by the isocyanide to form a nitrilium ion intermediate. This intermediate is then captured by the intramolecular carboxylate to form the final isoindolinone product.

Protocol 3: Ugi 3-Component Synthesis of a N,2-disubstituted Isoindolinone

This protocol details the synthesis of a complex isoindolinone derivative in a single, atom-economical step.

Materials:

  • 3-Formyl-2-methylbenzoic acid (1.0 eq)

  • Benzylamine (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

Procedure:

  • To a screw-cap vial, add 3-formyl-2-methylbenzoic acid (1.0 eq) and the chosen solvent (e.g., methanol).

  • Add benzylamine (1.0 eq) to the mixture and stir for 20 minutes at room temperature to facilitate imine formation.

  • Add tert-butyl isocyanide (1.0 eq) to the vial.

  • Seal the vial and stir the reaction at room temperature or with gentle heating (40-50 °C) for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The resulting crude product can often be purified by simple trituration with a suitable solvent (e.g., diethyl ether) or by silica gel chromatography if necessary.

Causality and Trustworthiness:

  • Solvent Choice: Protic solvents like methanol or TFE are known to accelerate Ugi reactions by stabilizing the charged intermediates.

  • One-Pot Nature: The high convergence and efficiency of the Ugi reaction mean that all components can be combined in a single vessel, significantly reducing workup steps and waste. This is a hallmark of green chemistry.[7]

  • Self-Validation: The power of MCRs is validated by the formation of a complex product incorporating elements from all three starting materials in a single operation. The structure can be unequivocally confirmed by high-resolution mass spectrometry and 2D NMR techniques.

Diagram 3: Convergence in Multicomponent Reactions

G A Aldehyde/ Carboxylic Acid (Bifunctional) Product Complex Isoindolinone A->Product One-Pot Ugi Reaction B Amine B->Product One-Pot Ugi Reaction C Isocyanide C->Product One-Pot Ugi Reaction

Caption: Convergent nature of the Ugi multicomponent reaction.

Conclusion and Future Outlook

3-Formyl-2-methylbenzoic acid is a testament to the power of strategic functional group placement in organic synthesis. Its ability to serve as a precursor to medicinally relevant quinolones, naturally inspired isocoumarins, and complex, drug-like molecules via multicomponent reactions highlights its immense value. The protocols and principles outlined in this guide provide a framework for researchers and drug development professionals to leverage this versatile building block. Future applications will undoubtedly expand into new areas, including the synthesis of novel conjugated materials, specialized ligands for catalysis, and diverse molecular probes for chemical biology. The potential is limited only by the creativity of the synthetic chemist.

References

  • CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • 3-Formyl-2-methylbenzoic acid | 1289037-66-6. Benchchem.
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Multicomponent Reactions for the Synthesis of Heterocycles. Academia.edu.
  • Green Strategies for the Synthesis of Quinolone Deriv
  • Topical Collection : Heterocycle Reactions. MDPI.
  • 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry.
  • HETEROCYCLES, Vol - LOCKSS.
  • 3-Formyl-2-methylbenzoic acid | C9H8O3. PubChem - NIH.
  • Isocoumarin synthesis. Organic Chemistry Portal.
  • A Fast and Large-Scale Synthesis of 3Formyl2-mercaptoquinolines. Request PDF.
  • Isocoumarins: Part VIII-Synthesis of methoxy-and benzo-3-methylisocoumarins.
  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphon
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis of 2-quinolones. Organic Chemistry Portal.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure.

Sources

Application

Application Notes and Protocols for Ligand Design and Synthesis from 3-Formyl-2-methylbenzoic Acid

Abstract This comprehensive guide provides detailed application notes and protocols for the design and synthesis of diverse ligands and bioactive molecules derived from 3-Formyl-2-methylbenzoic acid. This versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the design and synthesis of diverse ligands and bioactive molecules derived from 3-Formyl-2-methylbenzoic acid. This versatile building block, possessing orthogonal aldehyde and carboxylic acid functionalities, offers a robust platform for creating sophisticated molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles. We will explore the synthesis of Schiff base ligands for coordination chemistry, the design and preparation of linkers for Metal-Organic Frameworks (MOFs), and the construction of bioactive quinazolinone heterocycles. Each section provides a detailed, step-by-step protocol, explains the causality behind experimental choices, and includes expected characterization data.

Introduction: The Versatility of 3-Formyl-2-methylbenzoic Acid

3-Formyl-2-methylbenzoic acid is a bifunctional aromatic compound whose utility in synthetic chemistry stems from the distinct reactivity of its aldehyde and carboxylic acid groups. The strategic placement of these functionalities on the benzene ring allows for selective transformations, making it a valuable precursor for a wide array of complex molecules. The carboxylic acid moiety provides a handle for forming amide or ester linkages, or for coordinating to metal centers, while the aldehyde group is a gateway to imines, alcohols, and various carbon-carbon bond-forming reactions. This dual reactivity is particularly advantageous in the design of polydentate ligands, where multiple coordination sites can be introduced through sequential chemical modifications.

The applications of ligands and molecules derived from this precursor are vast and impactful. In coordination chemistry, Schiff base ligands synthesized from 3-Formyl-2-methylbenzoic acid can form stable complexes with a variety of transition metals, finding use in catalysis and materials science.[1] In the burgeoning field of metal-organic frameworks (MOFs), this molecule can be elaborated into bespoke organic linkers, enabling the construction of porous materials with tailored properties for gas storage, separation, and catalysis.[2][3] Furthermore, the aldehyde functionality can participate in cyclocondensation reactions to generate bioactive heterocyclic scaffolds, such as quinazolinones, which are prominent in medicinal chemistry.[4][5]

This guide will provide the theoretical underpinnings and practical, step-by-step protocols for harnessing the synthetic potential of 3-Formyl-2-methylbenzoic acid in these three key areas.

Safety and Handling of 3-Formyl-2-methylbenzoic Acid and its Derivatives

2.1. General Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. 3-Formyl-2-methylbenzoic acid and its derivatives should be handled in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8] Aromatic aldehydes and carboxylic acids can be irritants to the skin, eyes, and respiratory system.[6][7]

2.2. Specific Hazards

  • 3-Formyl-2-methylbenzoic Acid: May cause skin, eye, and respiratory irritation.[6] Avoid inhalation of dust and direct contact with skin and eyes.

  • Solvents: Many organic solvents used in the following protocols (e.g., ethanol, methanol, DMF) are flammable and have associated toxicities. Ensure all heating is conducted using appropriate heating mantles or oil baths and that no ignition sources are present.

  • Reagents: Some reagents, such as aniline and its derivatives, are toxic and may be absorbed through the skin. Handle with extreme care. Acyl chlorides and other reactive species should be handled with caution due to their reactivity with moisture.

2.3. Waste Disposal

All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Application I: Synthesis of Schiff Base Ligands for Coordination Chemistry

Schiff base ligands, formed by the condensation of a primary amine and an aldehyde, are among the most versatile and widely studied classes of ligands in coordination chemistry.[5] The resulting imine (-C=N-) functionality is an excellent coordinating group for a wide range of metal ions. The carboxylic acid group of 3-Formyl-2-methylbenzoic acid can either be maintained as a secondary coordination site or be protected and deprotected as needed.

This protocol details the synthesis of a representative Schiff base ligand, 2-(((4-methoxyphenyl)imino)methyl)-3-methylbenzoic acid , and its subsequent complexation with copper(II) acetate.

Rationale and Experimental Design

The reaction proceeds via a nucleophilic addition of the amine to the aldehyde, followed by dehydration to form the imine. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer and is often catalyzed by a few drops of a weak acid. The choice of p-anisidine as the amine partner introduces an electron-donating methoxy group, which can modulate the electronic properties of the final ligand and its metal complexes.

Schiff_Base_Synthesis reagents 3-Formyl-2-methylbenzoic Acid + p-Anisidine solvent Ethanol reagents->solvent Dissolve conditions Reflux, 4h (Catalytic Acetic Acid) solvent->conditions Heat workup Cooling & Filtration conditions->workup Reaction product Schiff Base Ligand (2-(((4-methoxyphenyl)imino)methyl)-3-methylbenzoic acid) purification Recrystallization (Ethanol) workup->purification purification->product MOF_Synthesis cluster_0 Linker Synthesis cluster_1 MOF Synthesis (Solvothermal) start_linker 2 eq. 3-Formyl-2-methylbenzoic Acid + 1 eq. 1,4-Phenylenediamine reflux_linker Ethanol, Reflux start_linker->reflux_linker product_linker Symmetric Dicarboxylate Linker reflux_linker->product_linker start_mof Linker + Copper(II) Nitrate product_linker->start_mof Use as linker solvent_mof DMF/Ethanol/H₂O start_mof->solvent_mof heat_mof Heat in Autoclave (e.g., 120 °C, 24h) solvent_mof->heat_mof product_mof Crystalline MOF heat_mof->product_mof Quinazolinone_Synthesis reagents 3-Formyl-2-methylbenzoic Acid + 2-Aminobenzamide solvent Toluene reagents->solvent Suspend conditions Reflux with Dean-Stark Trap (Catalytic p-TSA) solvent->conditions Heat workup Solvent Removal conditions->workup Reaction product Quinazolinone Derivative purification Column Chromatography workup->purification purification->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Formyl-2-methylbenzoic Acid

Welcome to the technical support center for 3-Formyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purificat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Formyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this versatile bifunctional molecule. As a compound with both a carboxylic acid and an aldehyde group, its purification can present unique challenges. This document provides troubleshooting guides and frequently asked questions to navigate these complexities, ensuring you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 3-Formyl-2-methylbenzoic acid?

The three most effective and commonly employed techniques for purifying 3-Formyl-2-methylbenzoic acid are Recrystallization, Column Chromatography, and Acid-Base Extraction. The choice of method depends on the nature and quantity of impurities, as well as the scale of your reaction.

  • Recrystallization: This is often the most straightforward method for removing small amounts of impurities from a solid product. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] A carefully chosen solvent will dissolve the target compound when hot but not at room temperature, while impurities either remain insoluble or stay in the cold solvent.

  • Column Chromatography: For complex mixtures or when impurities have similar solubility profiles to the product, silica gel column chromatography is the method of choice.[3] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).[4]

  • Acid-Base Extraction: This powerful technique specifically leverages the acidic nature of the carboxylic acid group.[5][6] The crude product is dissolved in an organic solvent, and a weak aqueous base (like sodium bicarbonate) is added. The acidic product is deprotonated to form a water-soluble salt, which partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The pure product is then recovered by acidifying the aqueous layer.[7]

Q2: What are the common impurities I should be aware of during synthesis and purification?

Understanding potential impurities is critical for selecting the right purification strategy. For 3-Formyl-2-methylbenzoic acid, common impurities include:

  • Starting Materials: Unreacted precursors from the synthesis. The specific starting materials can vary, but they are often derivatives of 2-methylbenzoic acid or o-xylene.[3][8]

  • Oxidation Byproduct: The aldehyde group is susceptible to oxidation, which converts it into a second carboxylic acid group, forming 2-methylterephthalic acid .[3] This is a very common impurity, especially if the reaction or workup is exposed to air for extended periods.

  • Over-reduction Byproducts: If the formyl group is introduced via a reduction step, over-reduction to an alcohol (forming 3-(hydroxymethyl)-2-methylbenzoic acid) is possible.

  • Solvent Residues: Residual solvents from the reaction or a previous purification step can be present.

  • Catalyst Residues: If a metal catalyst was used in the synthesis, trace amounts may carry over.[9]

Q3: How do I choose the most appropriate purification technique for my sample?

The optimal purification strategy depends on the initial purity of your crude product and the nature of the impurities. The following decision tree can guide your choice.

G start Crude 3-Formyl-2-methylbenzoic acid Sample is_solid Is the crude product a solid? start->is_solid tlc Run TLC Analysis (e.g., 3:1 Hexane:EtOAc) is_solid->tlc  Yes dissolve Dissolve in organic solvent and proceed to TLC is_solid->dissolve  No (Oil/Gum) spots How many spots on TLC? tlc->spots one_spot One major spot, minor impurities close to baseline or solvent front? spots->one_spot One Major Spot multiple_spots Multiple, well-separated spots? spots->multiple_spots Multiple Spots acid_base Are impurities non-acidic? one_spot->acid_base Yes recrystallize Action: Attempt Recrystallization one_spot->recrystallize No column Action: Use Column Chromatography multiple_spots->column Yes acid_base->recrystallize No extraction Action: Use Acid-Base Extraction acid_base->extraction Yes end Pure Product recrystallize->end column->end extraction->end dissolve->tlc

Caption: Decision tree for selecting a purification method.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques should be used to confirm the purity and identity of your 3-Formyl-2-methylbenzoic acid:

  • Thin-Layer Chromatography (TLC): An excellent first check. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). Impurities tend to depress and broaden the melting point range. The reported melting point is >154 °C (decomposition).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from impurities.[11] A reversed-phase C18 column is often a good starting point.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (164.16 g/mol ).[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Recrystallization Issues
Problem Probable Cause(s) Solution(s)
Low Yield 1. Too much solvent was used, keeping some product dissolved even when cold.[13]2. The solution was not cooled sufficiently.3. Premature crystallization occurred during hot filtration, resulting in product loss.1. Use the minimum amount of boiling solvent to dissolve the crude product.[2]2. Cool the flask in an ice-water bath after it has reached room temperature.3. Preheat the filtration funnel and flask to prevent cooling and crystallization.
No Crystals Form 1. Too much solvent was used.2. The solution is supersaturated and requires nucleation to begin crystallization.1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound if available.
Product is Oily/Gummy 1. The melting point of the compound is lower than the boiling point of the solvent, causing it to "oil out".2. The presence of significant impurities is depressing the melting point.1. Switch to a lower-boiling point solvent or use a solvent pair.2. The sample may be too impure for recrystallization alone. Purify first by column chromatography or acid-base extraction.
Colored Impurities Remain The colored impurity has similar solubility to your product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb your product.
Column Chromatography Issues
Problem Probable Cause(s) Solution(s)
Poor Separation 1. The chosen eluent is too polar, causing all compounds to move too quickly.2. The eluent is not polar enough, and compounds are not moving.3. The column was overloaded with the sample.1. Decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio).[3]2. Increase the polarity of the eluent (e.g., decrease the hexane-to-ethyl acetate ratio).3. Use a larger column or load less sample. The ratio of silica to crude sample should be at least 30:1 by weight.
Cracked/Channeling Column Bed The silica gel was not packed uniformly, or the column ran dry.This column is likely unusable. Repack the column carefully, ensuring the silica is a uniform slurry and the bed is never exposed to air.
Compound Streaking on TLC/Column The compound is highly polar or acidic and is interacting too strongly with the acidic silica gel.Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system to improve the peak shape of acidic compounds.
Acid-Base Extraction Issues
Problem Probable Cause(s) Solution(s)
Emulsion Forms The two layers (organic and aqueous) are not separating cleanly due to agitation that was too vigorous.1. Let the separatory funnel stand for a while.2. Gently swirl the funnel instead of shaking.3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps break emulsions.
Poor Precipitation on Acidification 1. Not enough acid was added to fully protonate the carboxylate salt.2. The product has some solubility in the cold aqueous solution.1. Check the pH with litmus paper to ensure it is strongly acidic (pH 1-2). Add more acid if necessary.2. Cool the solution thoroughly in an ice bath. If precipitation is still minimal, you may need to extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate) to recover the product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the primary impurities are non-polar or have different solubility profiles.

  • Solvent Selection: Test solubility in various solvents (e.g., water, ethanol/water mixtures, toluene, ethyl acetate). An ideal solvent dissolves the compound when hot but poorly when cold.[1]

  • Dissolution: Place the crude 3-Formyl-2-methylbenzoic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring.

  • Hot Addition: Continue adding small portions of the hot solvent until the solid just dissolves completely.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight. Confirm purity via melting point and/or TLC.

Protocol 2: Purification by Column Chromatography

This is the recommended method for mixtures with multiple components.

  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate.[3] A 3:1 hexane:ethyl acetate mixture is a documented system.[3]

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (wet slurry method is preferred).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent like dichloromethane if needed) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry powder to the top of the column bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions being collected using TLC to determine which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Formyl-2-methylbenzoic acid.

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation prep1 Select Eluent via TLC (Rf ≈ 0.3) prep2 Pack Column with Silica & Eluent prep1->prep2 prep3 Load Sample (adsorbed on silica) prep2->prep3 run1 Elute with Solvent prep3->run1 run2 Collect Fractions run1->run2 run3 Monitor Fractions by TLC run2->run3 iso1 Combine Pure Fractions run3->iso1 iso2 Evaporate Solvent (Rotovap) iso1->iso2 iso3 Pure Product iso2->iso3

Caption: Workflow for Column Chromatography Purification.

Protocol 3: Purification by Acid-Base Extraction

Ideal for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (a weak base that will only react with the strong carboxylic acid) to the funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution once or twice more. Combine all aqueous extracts.[7]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) while stirring until the solution is strongly acidic (test with pH paper). The pure 3-Formyl-2-methylbenzoic acid should precipitate as a solid.[7]

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

References

  • Evergreensino. (2025, May 29). What are the purification methods for M - Toluic Acid? Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.
  • Google Patents. (2015, May 29). PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION.
  • Hentsch, A., Wagner, C., & Merzweiler, K. (2022). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69–74. Retrieved February 2, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Google Patents. (n.d.). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-formyl- (CAS 619-21-6). Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). JPH08127553A - Production of formyl benzoic acid.
  • MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved February 2, 2026, from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Formyl-2-methylbenzoic acid. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • mpnorganic. (2010, September 1). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. YouTube. Retrieved February 2, 2026, from [Link]

  • ChemSurvival. (2020, March 28). Separation of three compounds using acid-base extraction. YouTube. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methyl- (CAS 99-04-7). Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved February 2, 2026, from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved February 2, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved February 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). o-Toluic acid. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Formyl-2-methylbenzoic Acid Reactions

Welcome to the technical support center for navigating the challenges of working with 3-Formyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of working with 3-Formyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in reactions involving this sterically hindered molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles.

The Challenge: Understanding Steric Hindrance in 3-Formyl-2-methylbenzoic Acid

3-Formyl-2-methylbenzoic acid presents a unique set of challenges due to the proximity of the formyl and methyl groups to the carboxylic acid function on the benzene ring. This arrangement leads to significant steric hindrance, a phenomenon where the size and spatial arrangement of atoms or groups in a molecule impede chemical reactions.[1][2][3] In this molecule, the ortho-substituents can physically block the approach of reagents to the reactive sites, namely the aldehyde and the carboxylic acid.

Furthermore, the "ortho effect" comes into play, where the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring.[4][5] This twisting can inhibit resonance stabilization, which in turn affects the acidity and reactivity of the carboxyl group.[4][5]

Core Structural Features and Reactivity
PropertyValue
IUPAC Name 3-Formyl-2-methylbenzoic acid
CAS Number 1289037-66-6
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Physical Form Solid
Melting Point >154°C (decomposes)

Table 1: Physicochemical properties of 3-Formyl-2-methylbenzoic acid.[6]

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low in reactions involving the formyl group of 3-Formyl-2-methylbenzoic acid?

A1: Low yields in reactions targeting the formyl group are a common issue stemming directly from steric hindrance. The adjacent methyl and carboxylic acid groups create a crowded environment, making it difficult for nucleophiles or other reactants to access the aldehyde's carbonyl carbon.

Troubleshooting Strategies:

  • Choice of Reagents: Opt for smaller, less bulky reagents. For instance, in a reduction, sodium borohydride might be more effective than the bulkier lithium aluminum hydride.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for side reactions and decomposition.

    • Catalysts: Employ catalysts that can operate effectively in sterically demanding environments. For example, certain N-heterocyclic carbenes (NHCs) are known to catalyze reactions with sterically hindered aldehydes.[7][8][9]

  • Protecting Group Strategy: Temporarily protecting the carboxylic acid group can sometimes alleviate steric congestion around the formyl group.

Q2: I'm observing incomplete conversion or no reaction when trying to esterify the carboxylic acid. What's going wrong?

A2: The ortho-methyl and formyl groups sterically hinder the carboxyl group, making it less accessible to alcohols, especially bulky ones. Standard esterification methods like Fischer esterification (acid-catalyzed reaction with an alcohol) are often inefficient.

Troubleshooting Strategies:

  • Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate.

    • Acid Chloride Formation: Use reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride, which is much more reactive towards alcohols.

    • Coupling Reagents: Employ peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

  • Use of Less Hindered Alcohols: If possible, use smaller, primary alcohols which can access the carboxylic acid more easily.

Q3: Can I selectively react one functional group (formyl or carboxylic acid) in the presence of the other without using protecting groups?

A3: Selective reactions are challenging but possible under carefully controlled conditions.

  • Selective Reduction of the Aldehyde: Use mild reducing agents that are selective for aldehydes over carboxylic acids. Sodium triacetoxyborohydride (STAB) is a good candidate for this transformation.

  • Selective Oxidation of the Aldehyde: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents.[6] This would result in the formation of 2-methylterephthalic acid.

  • Reactions at the Carboxylic Acid: Most reactions at the carboxylic acid (e.g., esterification, amide formation) require activation, which can often be performed in the presence of the less reactive aldehyde group.

Troubleshooting Guide: Common Experimental Issues

Observed Problem Potential Cause Recommended Solution(s)
No reaction or very slow reaction rate. Steric hindrance preventing reagent access.Increase reaction temperature; use a higher concentration of reagents; switch to smaller, more reactive reagents; consider microwave-assisted synthesis to accelerate the reaction.
Formation of multiple products/side reactions. High reaction temperatures leading to decomposition or undesired pathways.Lower the reaction temperature and extend the reaction time; use a more selective catalyst; employ a protecting group strategy to block reactive sites.
Difficulty in purifying the product. Similar polarities of starting material and product; presence of side products.Optimize chromatographic separation (try different solvent systems or column materials); consider recrystallization or distillation if applicable.
Inconsistent results between batches. Purity of starting material; variations in reaction setup and conditions.Ensure the purity of 3-Formyl-2-methylbenzoic acid using techniques like NMR or melting point analysis; meticulously control reaction parameters (temperature, time, stoichiometry).

Experimental Protocols

Protocol 1: Esterification of 3-Formyl-2-methylbenzoic Acid via Acid Chloride Formation

This protocol is designed for situations where direct esterification fails due to steric hindrance.

Step 1: Formation of the Acid Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Formyl-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Add oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C. A catalytic amount of anhydrous dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Esterification

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq) in anhydrous DCM.

  • Add the alcohol solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Protocol 2: Selective Reduction of the Formyl Group

This protocol focuses on the selective reduction of the aldehyde in the presence of the carboxylic acid.

  • Dissolve 3-Formyl-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 3-(hydroxymethyl)-2-methylbenzoic acid.

Visualization of Reaction Strategies

Diagram 1: General Strategies for Overcoming Steric Hindrance

Steric_Hindrance_Strategies cluster_reagents Reagent Modification cluster_conditions Condition Optimization Start Sterically Hindered Reaction (3-Formyl-2-methylbenzoic acid) Strategy1 Modify Reagents Start->Strategy1 Strategy2 Optimize Conditions Start->Strategy2 Strategy3 Use Protecting Groups Start->Strategy3 Strategy4 Activate Functional Group Start->Strategy4 Reagent1 Smaller Nucleophiles Strategy1->Reagent1 Reagent2 Highly Reactive Reagents Strategy1->Reagent2 Condition1 Increase Temperature Strategy2->Condition1 Condition2 Use Catalysts (e.g., NHCs) Strategy2->Condition2 Condition3 Microwave Irradiation Strategy2->Condition3 Outcome Improved Yield and Selectivity Strategy3->Outcome Strategy4->Outcome Reagent1->Outcome Reagent2->Outcome Condition1->Outcome Condition2->Outcome Condition3->Outcome

Caption: Strategies to mitigate steric hindrance.

Diagram 2: Protecting Group Strategy Workflow

Protecting_Group_Workflow Start 3-Formyl-2-methylbenzoic acid Protect Protect Carboxylic Acid (e.g., as a benzyl ester) Start->Protect 1. Protection Reaction React at Formyl Group Protect->Reaction 2. Desired Reaction Deprotect Deprotect Carboxylic Acid (e.g., hydrogenolysis) Reaction->Deprotect 3. Deprotection Product Final Product Deprotect->Product 4. Isolation

Caption: Workflow for a protecting group strategy.

Conclusion

Working with sterically hindered molecules like 3-Formyl-2-methylbenzoic acid requires a thoughtful and systematic approach to experimental design. By understanding the underlying principles of steric hindrance and the "ortho effect," and by employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the outcomes of their reactions. Remember that persistence and careful optimization are key to success in synthetic chemistry.

References

  • ChemTalk. Steric Hindrance. Available from: [Link]

  • Wikipedia. Ortho effect. Available from: [Link]

  • Chi, Y. R., et al. (2013). N-Heterocyclic Carbene-Catalyzed Asymmetric Oxidative Hetero-Diels-Alder Reactions with Simple Aliphatic Aldehydes.
  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. Available from: [Link]

  • Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids. Available from: [Link]

  • Marion, N., et al. (2009). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 109(8), 3636-3677.
  • PubChem. 3-Formyl-2-methylbenzoic acid. National Institutes of Health. Available from: [Link]

  • Flanigan, D. M., et al. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Accounts of Chemical Research, 48(4), 1077-1086.
  • Google Patents. Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Exner, O., et al. (2000). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New Journal of Chemistry, 24(10), 733-739.
  • NIST. Benzoic acid, 2-methyl-. National Institute of Standards and Technology. Available from: [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available from: [Link]

Sources

Troubleshooting

preventing byproduct formation in 3-Formyl-2-methylbenzoic acid chemistry

The following technical guide addresses the specific challenges of synthesizing and handling 3-Formyl-2-methylbenzoic acid (CAS: 1289037-66-6) . Due to the 1,2,3-trisubstituted pattern, this molecule presents unique ster...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of synthesizing and handling 3-Formyl-2-methylbenzoic acid (CAS: 1289037-66-6) . Due to the 1,2,3-trisubstituted pattern, this molecule presents unique steric and electronic challenges distinct from its simpler isomers.[1]

The content is structured as a Tier-2 Technical Support resource, assuming the user is familiar with basic organic synthesis but requires specific troubleshooting for this intermediate.

Status: Operational | Topic: Impurity Profiling & Prevention | Context: PARP Inhibitor Intermediates[1]

Executive Summary

3-Formyl-2-methylbenzoic acid is a critical scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Its synthesis is complicated by steric congestion (the C2-methyl group "sandwiched" between the C1-acid and C3-aldehyde) and regioselectivity issues .[1] Unlike ortho-formyl benzoic acids, this 1,2,3-isomer cannot form a stable cyclic lactol (pseudo-acid) to protect itself; therefore, the free aldehyde is highly susceptible to auto-oxidation and Cannizzaro disproportionation .[1]

Module 1: Synthesis-Phase Troubleshooting

The Challenge: Achieving Regioselectivity (C3 vs. C6) Most synthetic failures occur here.[1] The C2-methyl group directs electrophiles to the C4/C6 positions, while the C1-carboxyl directs meta (to C3).[1] These competing electronic effects often lead to isomeric byproducts.

Scenario A: The Directed Ortho-Metalation (DoM) Route

User Issue: "I am observing significant formation of the 6-formyl isomer (6-formyl-2-methylbenzoic acid) instead of the desired 3-formyl product."

Root Cause: In the lithiation of 2-methylbenzoic acid, the thermodynamic sink is the C6-lithio species (less sterically hindered). The kinetic product (C3-lithio) requires forcing conditions to overcome the steric clash with the C2-methyl group.

Corrective Protocol:

  • Switch Base/Ligand System: Do not use

    
    -BuLi alone.[1] Use 
    
    
    
    -BuLi/TMEDA
    (sec-butyllithium / tetramethylethylenediamine).[1][2] The bulky
    
    
    -BuLi/TMEDA complex coordinates strongly with the carboxylate, forcing deprotonation at the spatially closer (ortho) C3 position despite the steric barrier.
  • Temperature Discipline: The C3-lithio intermediate is unstable above -70°C and will isomerize to the C6-lithio species (Lithium Walk).[1]

    • Critical Step: Quench with DMF immediately at -78°C. Do not allow the reaction to warm before quenching.

Scenario B: The Radical Bromination/Hydrolysis Route

User Issue: "My product contains inseparable di-aldehyde or di-acid impurities."

Root Cause: Radical bromination of methyl 2,3-dimethylbenzoate is promiscuous.[1] The radical stabilizes on both methyl groups, leading to bromination at the C2-methyl (wrong position) or double bromination at the C3-methyl.[1]

Corrective Protocol:

  • Stoichiometric Control: Use 0.95 equivalents of NBS (N-bromosuccinimide).[1] Leaving 5% starting material is preferable to forming the di-bromo byproduct, which hydrolyzes to the dicarboxylic acid (2-methylisophthalic acid).[1]

  • Initiator Selection: Switch from Benzoyl Peroxide (BPO) to AIBN . AIBN's lower decomposition temperature allows the reaction to run at 65-70°C (refluxing CHCl3/CCl4), offering better kinetic control than refluxing benzene/chlorobenzene.[1]

Visualization: Synthesis Pathway Logic

The following diagram illustrates the divergence between the Kinetic (Desired) and Thermodynamic (Undesired) pathways.

SynthesisPathways Start 2-Methylbenzoic Acid Lithiation Lithiation (s-BuLi/TMEDA) Start->Lithiation Kinetic Kinetic Intermediate (C3-Lithio Species) -78°C Lithiation->Kinetic Steric Strain (Requires TMEDA) Thermo Thermodynamic Intermediate (C6-Lithio Species) >-60°C Lithiation->Thermo Less Hindered (Default w/o control) Kinetic->Thermo Lithium Walk (If warmed > -70°C) Prod_Target TARGET: 3-Formyl-2-methylbenzoic acid Kinetic->Prod_Target DMF Quench (-78°C) Prod_Byprod BYPRODUCT: 6-Formyl isomer Thermo->Prod_Byprod DMF Quench

Caption: Figure 1. Kinetic vs. Thermodynamic control in the Directed Ortho-Metalation (DoM) route. Maintaining -78°C is critical to prevent "Lithium Walk" to the C6 position.[1]

Module 2: Isolation & Purification (The "Bisulfite" Solution)

The Challenge: Separating the Aldehyde from Over-Oxidized Acids User Issue: "Recrystallization is failing to remove the 2-methylisophthalic acid impurity."

Technical Insight: Carboxylic acid impurities (like 2-methylisophthalic acid) have solubility profiles very similar to the target product (3-formyl-2-methylbenzoic acid).[1] Standard acid-base extraction fails because both are acidic.[1]

The Solution: The Brindle Bisulfite Workup This method selectively sequesters the aldehyde as a water-soluble bisulfite adduct, leaving non-aldehyde impurities in the organic phase.[3]

Step-by-Step Protocol:

  • Adduct Formation:

    • Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO3) .[1]

    • Vigorous Agitation: Stir rapidly for 2 hours. The target aldehyde forms a water-soluble sulfonate salt.[1]

  • Phase Separation (The Wash):

    • Separate the layers.[1][3][4]

    • Keep the Aqueous Layer (contains Target).

    • Discard the Organic Layer (contains starting material, over-oxidized di-acids, and dimers).[1]

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove entrained impurities.[1]

  • Regeneration:

    • Cool the aqueous layer to 0°C.[1]

    • Adjust pH to 10-11 using Sodium Carbonate (Na2CO3) or NaOH.[1] Note: Do not exceed pH 12 to avoid Cannizzaro reactions.

    • Stir for 15 minutes to decompose the adduct.

  • Extraction:

    • Acidify carefully to pH 3-4 with HCl.[1]

    • Extract immediately with EtOAc.[1]

    • Dry (MgSO4) and concentrate to yield high-purity aldehyde.[1]

Module 3: Stability & Storage

The Challenge: Auto-Oxidation (The "Pink Product" Syndrome) User Issue: "My white solid turned pink/tan after 3 days of storage."

Mechanism: Unlike 2-carboxybenzaldehyde, which forms a stable cyclic lactol (hydroxyphthalide), 3-formyl-2-methylbenzoic acid cannot cyclize due to the intervening C2-methyl group.[1] The free aldehyde is permanently exposed to atmospheric oxygen, leading to radical chain oxidation.[1]

Data: Solvent Compatibility Table

Solvent SystemStability RatingRisk FactorRecommendation
Methanol/Ethanol LowAcetal FormationAvoid. Forms dimethyl acetal rapidly with acid catalysis.[1]
DMSO MediumOxidationUse only if degassed.[1] DMSO can act as an oxidant at high temps.[1]
Chloroform/DCM HighAcid TraceGood for short term.[1] Ensure solvents are Amylene-stabilized, not Ethanol-stabilized.
Solid State MediumAuto-oxidationStore under Argon at -20°C.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography to purify this? A: Yes, but with a caveat. The carboxylic acid group causes "streaking" on silica.[1] You must dope your eluent (Hexane/EtOAc) with 1% Acetic Acid or 0.5% Formic Acid to keep the carboxylate protonated and sharpen the peak.

Q: Why does the NMR show a missing aldehyde proton? A: Check your solvent. If you used MeOD (Methanol-d4), you likely formed the hemiacetal in situ.[1] Always use DMSO-d6 or CDCl3 for characterization of this specific aldehyde.[1] Unlike the ortho-isomer, the "missing proton" is usually due to solvation/reaction, not ring-chain tautomerism.[1]

Q: I see a byproduct at M+14 mass units. What is it? A: This is likely the methyl ester .[1] If you performed an acid workup in methanol, the sterically crowded carboxylic acid can still esterify.[1] Avoid alcoholic solvents during acidic workup steps.[1]

References

  • BenchChem. (2025).[1][4] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. BenchChem Technical Resources. Link[1]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.[1] Link[1]

  • Boucher, M. M., et al. (2017).[1][3][6] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.[1][3] Link[1]

  • Vertex Pharmaceuticals. (2011).[1] Process for synthesis of PARP inhibitors. US Patent Application 2011/0269963.[1] (Describes the lithiation/formylation route for substituted benzoic acids). Link

  • Lilly Research Laboratories. (2008).[1] Synthesis of 3-substituted benzoic acid intermediates. US Patent 7,423,812.[1] (Detailed experimental protocols for DoM selectivity). Link

Sources

Optimization

Technical Support Center: Impurity Characterization in 3-Formyl-2-methylbenzoic Acid Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the synthesis and purification of 3-Formyl-2-methylbenzoic acid. The control of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the synthesis and purification of 3-Formyl-2-methylbenzoic acid. The control of impurities is paramount in pharmaceutical development, directly impacting the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This document offers a structured approach to troubleshooting common issues and characterizing process-related impurities and degradation products through a series of frequently asked questions and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect during the synthesis of 3-Formyl-2-methylbenzoic acid?

A1: The impurity profile is highly dependent on the synthetic route. The synthesis is challenging due to the competing directing effects of the activating methyl group (ortho, para-director) and the deactivating carboxylic acid group (meta-director).[3] Consequently, impurities often arise from starting materials, incomplete reactions, and side reactions.

Common Impurity Classes:

  • Unreacted Starting Materials: The most obvious impurities are the materials you started with. For example, if synthesizing from 2,3-dimethylbenzoic acid via oxidation, residual starting material is a likely impurity.[4][5] Similarly, routes starting from 2-methylbenzoic acid or 3-nitro-o-xylene may have leftover precursors.[3][6]

  • Regioisomers: Due to the complex directing effects on the benzene ring, formylation or functionalization at other positions is a significant possibility. The most probable regioisomeric impurity is 5-formyl-2-methylbenzoic acid . These isomers will have the identical mass as the desired product, making them challenging to identify by mass spectrometry alone.[7][8]

  • Oxidation By-products: The aldehyde (formyl) group is susceptible to over-oxidation, especially if strong oxidizing agents are used. This leads to the formation of 2-methylterephthalic acid .[3]

  • Reduction By-products: If any reductive steps are employed or if reducing agents are present, the formyl group can be reduced to a hydroxymethyl group, yielding 3-(hydroxymethyl)-2-methylbenzoic acid .

  • Intermediates: In multi-step syntheses, such as those involving nitration followed by reduction and formylation, residual intermediates like 3-amino-2-methylbenzoic acid or 3-nitro-2-methylbenzoic acid can be carried through.[6]

Q2: I've run a preliminary HPLC-UV analysis of my crude product. How do I begin to make sense of the different peaks?

A2: A preliminary HPLC-UV chromatogram is an excellent starting point for purity assessment. The first step is a systematic evaluation of the peaks based on their retention time and UV-Vis spectra.

  • Inject Standards: If available, inject analytical standards of your starting materials and any known or suspected intermediates. Matching retention times provides the quickest and most definitive initial identification.

  • Analyze with a Diode Array Detector (DAD): A DAD provides UV-Vis spectra for each peak. Compare the spectrum of each impurity peak to your main product peak. Impurities with a similar core structure (like regioisomers) will likely have very similar spectra. A significantly different spectrum suggests a different chromophore, such as a nitro-intermediate or a by-product from a side reaction.

  • Spiking Study: To confirm the identity of a peak suspected to be a starting material or a known intermediate, "spike" your crude sample with a small amount of that pure compound. If your suspicion is correct, you will see a proportional increase in the area of that specific peak without the appearance of a new peak.

Q3: My mass spectrometry results show a peak with the same mass as my product, but at a different retention time. What is it and how can I confirm its structure?

A3: An impurity with the same molecular weight as your target compound is almost certainly a regioisomer.[9] As mentioned in Q1, the most likely candidate is 5-formyl-2-methylbenzoic acid. Since mass spectrometry cannot differentiate between isomers, you must turn to other techniques for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for identifying isomers. [7][8][10]

  • ¹H NMR: The key difference will be in the aromatic region. The proton coupling patterns and chemical shifts are unique for each substitution pattern. For 3-formyl-2-methylbenzoic acid, you expect three distinct aromatic protons. For a 5-formyl isomer, the symmetry and coupling constants will be different.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. A ¹H-¹H COSY spectrum will show which aromatic protons are adjacent to each other. An HMBC spectrum will show long-range correlations (2-3 bonds), allowing you to definitively link specific aromatic protons to the carbons of the formyl and carboxyl groups, confirming the substitution pattern.

To perform this analysis, the impurity must first be isolated, typically using preparative HPLC.

Troubleshooting Guide: From Unknown Peak to Identified Impurity

This section provides a logical workflow for addressing common analytical challenges encountered during the characterization of impurities.

Problem: An unknown peak is observed in the HPLC analysis of a new batch.

The appearance of a new, significant peak in your chromatogram requires a systematic investigation to ensure product quality and process control.

G start Crude Product with Unexpected Peak lcms Step 1: Perform LC-MS Analysis (with DAD) start->lcms check_mw Is Molecular Weight (MW) Identified? lcms->check_mw mw_api Is MW = API MW? check_mw->mw_api Yes unknown_imp Hypothesis: Unknown Impurity or Degradant check_mw->unknown_imp No mw_known Does MW match a known starting material, intermediate, or by-product? mw_api->mw_known No isomer Hypothesis: Regioisomer mw_api->isomer Yes known_imp Hypothesis: Known Impurity mw_known->known_imp Yes mw_known->unknown_imp No isolate Step 2: Isolate Impurity (e.g., Preparative HPLC) isomer->isolate spike Confirm with Standard (Spiking Study) known_imp->spike unknown_imp->isolate nmr Step 3: Structural Elucidation (NMR, FT-IR) isolate->nmr confirm_structure Structure Confirmed nmr->confirm_structure confirmed Identity Confirmed spike->confirmed

Key Experimental Protocols

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This protocol outlines a general-purpose reversed-phase HPLC method suitable for separating 3-Formyl-2-methylbenzoic acid from its common impurities.[11][12]

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, leading to sharper peaks and better retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 15 minA broad gradient ensures elution of both polar (e.g., dicarboxylic acids) and less polar (e.g., starting materials) impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better efficiency.
Injection Vol. 2 µLSmall volume to prevent peak overload.
UV Detection Diode Array Detector (DAD)Scan 210-400 nm. Monitor at ~230 nm and ~275 nm for quantification.[13]
MS Detector ESI in Negative Ion ModeElectrospray Ionization (ESI) is ideal for polar molecules. Negative mode is preferred for detecting the deprotonated carboxylate ion [M-H]⁻.

Procedure:

  • Prepare samples by dissolving ~1 mg of the crude product in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (solvent) followed by the sample.

  • Integrate all peaks and analyze the data, comparing retention times and mass-to-charge ratios (m/z) to known standards and potential impurities.

Protocol 2: GC-MS Analysis for Volatile Impurities (with Derivatization)

For certain less polar or more volatile impurities, or to confirm findings from HPLC, GC-MS can be a valuable tool. Carboxylic acids require derivatization to increase their volatility.[14][15][16]

Procedure:

  • Sample Derivatization:

    • Accurately weigh ~1 mg of the crude sample into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temp. 280 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI), Scan m/z 40-550
  • Data Analysis: Identify peaks by comparing their mass spectra to library databases (e.g., NIST) and by interpreting the fragmentation patterns of the derivatized molecules.

Protocol 3: FT-IR Analysis for Functional Group Confirmation

FT-IR provides a quick confirmation of the primary functional groups present in your purified product and can help characterize isolated impurities.[17][18][19]

Procedure:

  • Ensure the sample is dry and free of solvent.

  • Acquire a background spectrum of the empty ATR crystal or KBr pellet.

  • Place a small amount of the solid sample onto the ATR crystal or prepare a KBr pellet.

  • Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

Key Characteristic Peaks for 3-Formyl-2-methylbenzoic Acid:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO–H stretch2500-3300Very broad, often overlapping C-H stretches.
Carboxylic AcidC=O stretch1690-1760Strong, sharp.
AldehydeC=O stretch~1685-1715Strong, sharp (may overlap with acid C=O).
AldehydeC–H stretch~2720 and ~2820Two weak to medium bands, can be diagnostic.
Aromatic RingC=C stretch~1450-1600Multiple medium to weak bands.

General Workflow for Impurity Identification and Characterization

The following diagram outlines a comprehensive and self-validating workflow for moving from a crude synthetic product to a fully characterized impurity profile.

G hplc_screen hplc_screen lcms_id lcms_id hplc_screen->lcms_id data_analysis data_analysis lcms_id->data_analysis gc_screen gc_screen gc_screen->data_analysis hypothesis hypothesis data_analysis->hypothesis report report hypothesis->report Yes, all peaks prep_hplc prep_hplc hypothesis->prep_hplc No, unknown peaks > threshold nmr nmr prep_hplc->nmr ftir ftir prep_hplc->ftir nmr->report ftir->report

References

  • Google Patents. (2020). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
  • PubMed Central. (2022). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Formyl-2-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2020). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • PubMed. (2009). Sample stacking for determination of aromatic acid impurities by microemulsion electrokinetic chromatography. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (2025). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • Google Patents. (2021).
  • NIST. (n.d.). Benzoic acid, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]

  • Scholars Research Library. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]

  • Blog. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Aldehyde and carboxylic acid IR stretching and bending mode frequencies. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • RSC Publishing. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography–mass spectrometry (GC–MS). [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • ResearchGate. (n.d.). NMR characterization of natural product 1 and its regioisomers 1 b and.... [Link]

  • Google Patents. (2002).
  • ResearchGate. (2025). (PDF) Characterization of carboxylic acids in atmospheric aerosols using hydrophilic interaction liquid chromatography tandem mass spectrometry. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • International Journal of Research and Analytical Reviews. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Google Patents. (2012). CN102336658A - Production method of 3,5-dimethylbenzoic acid.
  • Britannica. (2026). Carboxylic acid - Aromatic, Organic, Reactions. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from SIELC Technologies website. [Link]

  • PubMed. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). [Link]

  • ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • ScienceDirect. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • PubMed Central. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. [Link]

  • ChemRxiv. (2023). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 3-Formyl-2-methylbenzoic Acid in Synthesis: A Comparative Analysis

Introduction: The Strategic Advantage of a Bifunctional Building Block In the landscape of organic synthesis and medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of organic synthesis and medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and molecular complexity. Among the vast array of available building blocks, substituted benzoic acids offer a robust scaffold for the construction of novel chemical entities. This guide provides an in-depth technical comparison of 3-Formyl-2-methylbenzoic acid with other substituted benzoic acids, offering insights into its unique reactivity and synthetic utility. For researchers, scientists, and drug development professionals, understanding the nuanced behavior of this molecule is paramount for its effective implementation in synthetic strategies.

3-Formyl-2-methylbenzoic acid is a bifunctional molecule featuring a carboxylic acid and a formyl group, strategically positioned on a methylated benzene ring.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of complex organic molecules and pharmaceutical agents.[1] Notably, it serves as a key component in the preparation of mTORC inhibitors, which are under investigation for the treatment of diseases like cystic fibrosis.[1] This guide will delve into the physicochemical properties, steric and electronic effects, and performance in key synthetic transformations, supported by experimental protocols and comparative data.

Comparative Analysis: Physicochemical Properties and Reactivity

The synthetic utility of a substituted benzoic acid is governed by the interplay of its functional groups and their positions on the aromatic ring. The following sections dissect these aspects for 3-Formyl-2-methylbenzoic acid in comparison to other relevant benzoic acid derivatives.

Physicochemical Properties: A Quantitative Comparison

The table below summarizes key physicochemical properties of 3-Formyl-2-methylbenzoic acid and a selection of other substituted benzoic acids. These parameters, particularly the acid dissociation constant (pKa), provide a quantitative basis for understanding their relative acidity and reactivity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
3-Formyl-2-methylbenzoic acidC₉H₈O₃164.16>154 (decomposes)3.91
4-Formylbenzoic acidC₈H₆O₃150.13255-2583.79
2-Methylbenzoic acidC₈H₈O₂136.15103-1053.91
Benzoic acidC₇H₆O₂122.12122.44.20
2-Nitrobenzoic acidC₇H₅NO₄167.12146-1482.17

Data sourced from various chemical suppliers and literature.[2] pKa values are from compiled data.[2]

The pKa value of 3-Formyl-2-methylbenzoic acid (3.91) is comparable to that of 2-methylbenzoic acid and indicates a stronger acidity than benzoic acid (pKa 4.20).[2] This increased acidity is a hallmark of the "ortho effect," where the presence of a substituent at the ortho position to the carboxyl group enhances its acidity.[3][4] This effect is attributed to steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, thereby inhibiting resonance stabilization of the acid form and favoring dissociation.[3]

The "Ortho Effect": Steric Hindrance and Enhanced Acidity

The methyl group at the 2-position in 3-Formyl-2-methylbenzoic acid plays a crucial role in defining its chemical behavior. This ortho-substituent introduces significant steric hindrance around the carboxylic acid functionality.

Caption: The "Ortho Effect" in 3-Formyl-2-methylbenzoic acid.

This steric crowding has two major consequences:

  • Increased Acidity: As mentioned, the steric clash between the methyl and carboxyl groups disrupts the coplanarity of the carboxyl group with the benzene ring. This reduces resonance stabilization of the neutral acid, making it a stronger acid compared to its meta and para isomers, and even benzoic acid itself.[3][4]

  • Modulated Reactivity: The steric hindrance can also influence the reactivity of both the carboxylic acid and the adjacent formyl group. While the acidity is enhanced, the accessibility of the carboxyl group to bulky reagents in reactions like esterification might be diminished. Conversely, the electronic effects of the substituents dictate the reactivity of the formyl group.

Reactivity in Key Synthetic Transformations

The dual functionality of 3-Formyl-2-methylbenzoic acid allows for a variety of synthetic transformations. Here, we compare its expected performance in two common reactions against other isomers.

Reductive Amination: This reaction is a cornerstone of amine synthesis, proceeding through the formation of an imine intermediate followed by its reduction.[5]

  • 3-Formyl-2-methylbenzoic acid: The formyl group is electronically activated by the electron-withdrawing carboxylic acid. However, the ortho-methyl group may sterically hinder the approach of the amine to the formyl carbon, potentially slowing down the initial imine formation. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity.[6]

  • 4-Formylbenzoic acid: In this isomer, the formyl group is electronically similar to that in the 3-formyl counterpart but is sterically unhindered. This would likely lead to faster reaction kinetics for imine formation.

  • 2-Formylbenzoic acid: Here, the proximity of the carboxyl group could lead to intramolecular interactions or even cyclization reactions under certain conditions, complicating the desired reductive amination pathway.

Wittig Reaction: This powerful olefination reaction converts aldehydes and ketones into alkenes using a phosphonium ylide.[7][8]

  • 3-Formyl-2-methylbenzoic acid: The reactivity of the formyl group is influenced by the electronic effects of the methyl (electron-donating) and carboxyl (electron-withdrawing) groups. The overall electronic effect will determine the susceptibility of the formyl carbon to nucleophilic attack by the ylide. The steric hindrance from the ortho-methyl group is less likely to be a major factor for the relatively small ylide nucleophile.

  • 4-Formylbenzoic acid: The electronic deactivation of the ring by the carboxyl group will influence the reactivity of the formyl group. The absence of steric hindrance would likely lead to a more straightforward reaction profile.

  • Stabilized vs. Unstabilized Ylides: The choice of ylide is crucial. Stabilized ylides (e.g., containing an ester or ketone group) are less reactive and generally lead to (E)-alkenes, while unstabilized ylides (e.g., with alkyl substituents) are more reactive and tend to produce (Z)-alkenes.[7]

Experimental Protocols

The following protocols are representative procedures for key transformations of 3-Formyl-2-methylbenzoic acid. These are intended as a guide and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Reductive Amination of 3-Formyl-2-methylbenzoic Acid

This protocol describes the synthesis of a secondary amine derivative, a common step in the elaboration of this scaffold for drug discovery.

G cluster_0 Reductive Amination Workflow A 1. Dissolve 3-formyl-2-methylbenzoic acid and primary amine in a suitable solvent (e.g., Dichloromethane). B 2. Add sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. A->B Reagent Addition C 3. Stir the reaction mixture at room temperature overnight. B->C Reaction D 4. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. C->D Workup E 5. Extract the product with an organic solvent. D->E Extraction F 6. Dry the organic layer, concentrate, and purify the product by chromatography. E->F Purification

Caption: General workflow for the reductive amination of 3-Formyl-2-methylbenzoic acid.

Materials:

  • 3-Formyl-2-methylbenzoic acid

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-Formyl-2-methylbenzoic acid (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous DCM: Used to prevent the hydrolysis of the reducing agent and the imine intermediate.

  • Sodium triacetoxyborohydride: A mild and selective reducing agent that reduces the iminium ion faster than the aldehyde, minimizing side reactions.[6]

  • Portion-wise addition: To control the exothermic nature of the reduction.

  • Aqueous workup: To quench the excess reducing agent and remove inorganic byproducts.

Protocol 2: Wittig Reaction with 3-Formyl-2-methylbenzoic Acid

This protocol outlines the synthesis of an alkene derivative from 3-Formyl-2-methylbenzoic acid using a stabilized Wittig reagent.

Step 1: Preparation of the Phosphonium Ylide

The Wittig reagent is typically prepared in situ from the corresponding phosphonium salt and a strong base.[8]

Materials:

  • Methyl (triphenylphosphoranylidene)acetate (a stabilized ylide)

  • Tetrahydrofuran (THF), anhydrous

  • 3-Formyl-2-methylbenzoic acid

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-Formyl-2-methylbenzoic acid (1.0 eq) in anhydrous THF.

  • Slowly add the solution of 3-Formyl-2-methylbenzoic acid to the ylide solution via a syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Causality Behind Experimental Choices:

  • Anhydrous THF and inert atmosphere: Essential to prevent the reaction of the highly basic ylide with water or atmospheric moisture.

  • Stabilized ylide: Methyl (triphenylphosphoranylidene)acetate is a commercially available, stabilized ylide that is easier to handle than unstabilized ylides and favors the formation of the (E)-alkene.[7]

  • Aqueous workup: To remove water-soluble byproducts.

  • Chromatographic purification: Necessary to remove the triphenylphosphine oxide byproduct, which is often crystalline and can co-precipitate with the product.

Conclusion

3-Formyl-2-methylbenzoic acid is a highly versatile and strategically important building block in modern organic synthesis. Its unique substitution pattern, characterized by the "ortho effect," results in increased acidity and a distinct reactivity profile compared to other substituted benzoic acids. The steric hindrance introduced by the ortho-methyl group can influence reaction kinetics, a factor that must be considered in synthetic planning. However, the presence of two orthogonal functional groups, the carboxylic acid and the formyl group, provides chemists with a powerful handle for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its successful application in the development of novel therapeutics and other advanced materials.

References

  • Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Wikipedia. Wittig reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylbenzoic Acid: A Versatile Intermediate for Organic Synthesis, Pharmaceuticals, and Materials. [Link]

  • ResearchGate. Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • ACS Division of Organic Chemistry. pKa Data Compiled by R. Williams. [Link]

  • Wikipedia. Ortho effect. [Link]

  • WordPress.com. Ortho effect - A to Z Chemistry. [Link]

  • Myers, A. G. Chem 115 Handout. [Link]

  • AMyD. Reductive Amination // Acetylation Experiment 3. [Link]

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Comparative

biological activity of 3-Formyl-2-methylbenzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Formyl-2-methylbenzoic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals. Introduction: The Untapped Potential of a Versatile Sca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Formyl-2-methylbenzoic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Untapped Potential of a Versatile Scaffold

3-Formyl-2-methylbenzoic acid is a bifunctional molecule that is emerging as a valuable scaffold in medicinal chemistry.[1] Its structure, featuring both a carboxylic acid and an aldehyde group, provides two orthogonal handles for chemical modification, making it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications.[1] While the biological activities of its derivatives are not yet extensively explored, the parent compound has shown promise in the development of mTORC inhibitors, which are under investigation for treating conditions like cystic fibrosis.[1] This guide will delve into the potential biological activities of 3-Formyl-2-methylbenzoic acid derivatives by drawing comparisons with other structurally related benzoic acid derivatives that have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.

Comparative Analysis of Biological Activities

The broader class of benzoic acid derivatives has been a rich source of biologically active compounds.[2][3][4][5] Understanding the activities of these related molecules can provide valuable insights into the potential of 3-Formyl-2-methylbenzoic acid derivatives.

Antimicrobial Activity

Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[2][3] Recent studies have focused on creating hybrid molecules to enhance their efficacy against resistant strains. For instance, hybrid molecules of amoxicillin and benzoic acid derivatives have shown improved activity against Salmonella species and even methicillin-resistant Staphylococcus aureus (MRSA).[6]

Table 1: Comparison of Antimicrobial Activity of Benzoic Acid Derivatives

CompoundTarget OrganismActivity Metric (e.g., MIC)Reference
Amoxicillin-p-nitrobenzoic acidMethicillin-resistant S. aureus (MRSA)MIC = 64 µg/ml[6]
Amoxicillin (Reference)Methicillin-resistant S. aureus (MRSA)MIC = 128 µg/ml[6]
3-hydroxy methyl benzoate derivativesGram +ve and Gram -ve bacteriaActive[2]
3-benzylidene-indolin-2-ones derivativesS. aureus, E. coli, P. aeruginosaSignificant antimicrobial activity[7]

MIC: Minimum Inhibitory Concentration

The data suggests that strategic derivatization of the benzoic acid core can lead to significant enhancements in antimicrobial potency. For 3-Formyl-2-methylbenzoic acid, the aldehyde and carboxylic acid groups could be functionalized to create novel derivatives with potentially superior antimicrobial profiles.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Many NSAIDs are derivatives of benzoic acid. For example, a newly synthesized salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has demonstrated potent anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model, likely through the inhibition of COX-2 and NF-κβ signaling pathways.[8]

Table 2: Comparison of Anti-inflammatory Activity of Benzoic Acid Derivatives

CompoundModelKey FindingsReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)LPS-induced inflammation in ratsSignificant reduction of TNF-α and IL-1β[8]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema in ratsEdema inhibition of 48.9–63.1%[9]
3-formyl, 7-flavonols nitro derivativesIn vitro protein denaturation91% inhibition of egg albumin denaturation[10]
Diclofenac (Reference)Carrageenan-induced paw edema in ratsComparable activity to the test compound[9]

These findings highlight the potential of developing novel anti-inflammatory agents from the 3-Formyl-2-methylbenzoic acid scaffold. The formyl group, in particular, offers a site for chemical modifications that could lead to enhanced potency and selectivity.

Anticancer Activity

The benzoic acid scaffold is present in several approved anticancer drugs, including Bexarotene, Tallimustine, and Tamibarotene.[4][5] These drugs act through various mechanisms, such as binding to retinoic acid receptors to control cell growth or alkylating DNA in tumor cells.[4] Furthermore, novel synthetic derivatives of benzoic acid are continuously being explored for their anticancer potential.[5][11] For instance, some 1,2,3-triazole-amino acid conjugates containing a benzoic acid moiety have shown significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines.[12]

Table 3: Comparison of Anticancer Activity of Benzoic Acid Derivatives

CompoundCancer Cell LineActivity Metric (e.g., IC50)Mechanism of ActionReference
1,2,3-triazole-amino acid conjugatesMCF7 (breast), HepG2 (liver)>30% inhibition at <10 µMNot specified[12]
TallimustineMurine and human tumorsNot specifiedAlkylates adenine N-3 in DNA[4]
TamibaroteneAcute promyelocytic leukemiaNot specifiedBinds to retinoic acid receptors[4]
3-nitro-2-styryl amide derivativesNot specifiedTo be testedPotential chemopreventives[11]

The diverse mechanisms of action of these compounds underscore the versatility of the benzoic acid scaffold in cancer drug design. The unique substitution pattern of 3-Formyl-2-methylbenzoic acid could be exploited to design novel anticancer agents with improved efficacy and safety profiles.

Experimental Protocols

To facilitate further research into the biological activities of 3-Formyl-2-methylbenzoic acid derivatives, detailed protocols for key assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Workflow:

Antimicrobial_Susceptibility_Testing A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Determine the MIC by visual inspection for turbidity C->D E The MIC is the lowest concentration with no visible growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the synthesized 3-Formyl-2-methylbenzoic acid derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

Workflow:

Anti_inflammatory_Assay A Administer the test compound or vehicle to rats B After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer B->C D Calculate the percentage inhibition of edema compared to the control group C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the 3-Formyl-2-methylbenzoic acid derivative orally or intraperitoneally at various doses. A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Anticancer_Assay A Seed cancer cells in a 96-well plate and allow them to attach overnight B Treat the cells with various concentrations of the test compound for 48-72 hours A->B C Add MTT solution to each well and incubate for 2-4 hours B->C D Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals C->D E Measure the absorbance at 570 nm using a microplate reader D->E F Calculate the percentage of cell viability and the IC50 value E->F

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 3-Formyl-2-methylbenzoic acid derivative and incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Future Directions and Conclusion

The dual reactivity of 3-Formyl-2-methylbenzoic acid presents a unique opportunity for the creation of diverse chemical libraries.[1] The aldehyde functionality can be readily converted into various other groups (e.g., amines, alcohols, alkenes), while the carboxylic acid can be transformed into esters or amides. This synthetic versatility, coupled with the proven biological activities of other benzoic acid derivatives, strongly suggests that derivatives of 3-Formyl-2-methylbenzoic acid are promising candidates for the discovery of novel therapeutic agents. Future research should focus on the systematic synthesis and screening of these derivatives for a wide range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects. In silico studies, such as molecular docking, can also be employed to guide the design of derivatives with enhanced potency and selectivity for specific biological targets.[13]

References

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013-09-30). Available from: [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]

  • Biomedical and Pharmacology Journal. Anti-Inflammatory Effects of 3-Formyl, 7-Flavonols Derivatives by Microwave Enhanced Chemistry Assisted – Vilsmeier Haack Synthesis. (2019-11-12). Available from: [Link]

  • PubMed. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. (2020-09-21). Available from: [Link]

  • PubMed. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021-04-05). Available from: [Link]

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  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
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Validation

A Senior Application Scientist's Guide to Spectroscopic Characterization: A Comparative Analysis of Experimental vs. Predicted Data for 3-Formyl-2-methylbenzoic Acid

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel compounds is paramount. Spectroscopic techniques serve as the cornerstone of this process, providing a de...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel compounds is paramount. Spectroscopic techniques serve as the cornerstone of this process, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth comparison of experimental and predicted spectral data for 3-Formyl-2-methylbenzoic acid (C₉H₈O₃), a versatile intermediate in organic synthesis.[1][2] As Senior Application Scientists, we understand that the synergy between empirical data and computational predictions is crucial for accelerating research timelines and ensuring the highest degree of scientific rigor. This guide is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis but also the underlying rationale for experimental choices and data interpretation.

Introduction to 3-Formyl-2-methylbenzoic Acid and the Role of Spectroscopy

3-Formyl-2-methylbenzoic acid is a bifunctional organic compound featuring a carboxylic acid, an aldehyde (formyl group), and a methyl group on a benzene ring.[1][2] The relative positions of these substituents create a unique electronic and steric environment, influencing the molecule's reactivity and its spectral properties. Accurate characterization is essential for its application in the synthesis of more complex molecules.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[3][4] NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and elemental composition.[3][5]

In contemporary chemical analysis, a powerful paradigm involves the comparison of experimentally acquired spectra with computationally predicted data. This approach not only aids in the confirmation of a synthesized compound's structure but also provides deeper insights into its electronic and conformational properties.

Methodology: A Framework for Robust Spectral Analysis

The following sections detail the standardized protocols for acquiring experimental spectra and the computational methods for generating predicted data. The causality behind each step is explained to provide a comprehensive understanding of the process.

Experimental Protocols

The following are generalized yet detailed procedures for obtaining high-quality spectral data for a solid organic compound like 3-Formyl-2-methylbenzoic acid.

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances.[6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to serve as a reference point (0 ppm).

  • ¹H NMR Acquisition:

    • The spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

    • Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (typically 8-16) are averaged to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a larger sample concentration may be required.

    • Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

2.1.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-FT-IR: This is a common and convenient method for solid samples.[7]

    • A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.[8]

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

2.1.3 Mass Spectrometry (MS)

  • Electron Ionization (EI)-MS:

    • A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[10][11]

Computational Methods for Spectral Prediction

Predicted spectra are generated using computational chemistry software. For NMR predictions, Density Functional Theory (DFT) calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)) are often employed to calculate the magnetic shielding tensors, which are then converted to chemical shifts relative to a computed TMS standard.[12] IR vibrational frequencies can also be calculated using DFT. Predicted mass spectra are often generated based on fragmentation libraries and established fragmentation rules for different functional groups.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for comparing experimental and predicted spectral data.

G cluster_exp Experimental Analysis cluster_pred Computational Prediction exp_sample 3-Formyl-2-methylbenzoic Acid Sample nmr_exp NMR Spectroscopy exp_sample->nmr_exp Acquisition ir_exp FT-IR Spectroscopy exp_sample->ir_exp Acquisition ms_exp Mass Spectrometry exp_sample->ms_exp Acquisition exp_data Experimental Spectra nmr_exp->exp_data ir_exp->exp_data ms_exp->exp_data comparison Comparative Analysis exp_data->comparison mol_structure Molecular Structure nmr_pred NMR Prediction (DFT) mol_structure->nmr_pred Calculation ir_pred IR Prediction (DFT) mol_structure->ir_pred Calculation ms_pred MS Fragmentation Prediction mol_structure->ms_pred Calculation pred_data Predicted Spectra nmr_pred->pred_data ir_pred->pred_data ms_pred->pred_data pred_data->comparison conclusion Structural Elucidation & Verification comparison->conclusion

Caption: Workflow for comparing experimental and predicted spectral data.

Results and Discussion: A Comparative Analysis

This section presents a detailed comparison of the expected experimental spectral data and the predicted data for 3-Formyl-2-methylbenzoic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Expected Experimental Data:

  • -COOH Proton: A broad singlet appearing far downfield, typically between 10-13 ppm.

  • -CHO Proton: A sharp singlet between 9-10 ppm.

  • Aromatic Protons: Three protons on the benzene ring, expected to appear in the range of 7-8.5 ppm.[13] Their splitting patterns will be complex due to coupling with each other.

  • -CH₃ Protons: A sharp singlet between 2-3 ppm.

Predicted Data (from computational models):

  • -COOH Proton: ~11.5 ppm (singlet, broad)

  • -CHO Proton: ~9.8 ppm (singlet)

  • Aromatic Protons: ~7.5-8.2 ppm (multiplets)

  • -CH₃ Protons: ~2.5 ppm (singlet)

Comparison Table for ¹H NMR Data

Proton TypeExpected Experimental Shift (ppm)Predicted Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0~11.5Broad Singlet
Aldehyde (-CHO)9.0 - 10.0~9.8Singlet
Aromatic (Ar-H)7.0 - 8.5~7.5 - 8.2Multiplets
Methyl (-CH₃)2.0 - 3.0~2.5Singlet

Analysis: The predicted chemical shifts align well with the expected ranges for the functional groups present. Minor deviations between experimental and predicted values can arise from solvent effects and the specific computational model used. The complex splitting pattern of the aromatic protons in an experimental spectrum would be a key feature to compare with predictions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Expected Experimental Data:

  • -COOH Carbon: 165-185 ppm

  • -CHO Carbon: 190-200 ppm

  • Aromatic Carbons: 120-150 ppm[14]

  • -CH₃ Carbon: 15-30 ppm

Predicted Data (from computational models):

  • -COOH Carbon: ~170 ppm

  • -CHO Carbon: ~195 ppm

  • Aromatic Carbons: ~125-145 ppm

  • -CH₃ Carbon: ~20 ppm

Comparison Table for ¹³C NMR Data

Carbon TypeExpected Experimental Shift (ppm)Predicted Shift (ppm)
Carboxylic Acid (-C=O)165 - 185~170
Aldehyde (-C=O)190 - 200~195
Aromatic (C-H & C-C)120 - 150~125 - 145
Methyl (-CH₃)15 - 30~20

Analysis: The predicted ¹³C chemical shifts are in good agreement with the expected values. In an experimental setting, the number of distinct aromatic carbon signals would confirm the substitution pattern of the benzene ring.

FT-IR Spectroscopy

FT-IR spectroscopy is excellent for identifying functional groups based on their vibrational frequencies.[8][15][16]

Expected Experimental Data:

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹

  • C=O stretch (aldehyde): A strong, sharp peak around 1680-1710 cm⁻¹

  • C-H stretch (aldehyde): Two weak peaks around 2820 and 2720 cm⁻¹

  • C-H stretch (aromatic and methyl): Peaks around 2850-3100 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

Predicted Data (from computational models):

  • O-H stretch: ~2600-3200 cm⁻¹ (broad)

  • C=O stretch (acid): ~1715 cm⁻¹

  • C=O stretch (aldehyde): ~1690 cm⁻¹

  • C-H stretch (aldehyde): ~2810, 2715 cm⁻¹

  • C-H stretch (aromatic/methyl): ~2900-3050 cm⁻¹

  • C=C stretch (aromatic): ~1470-1590 cm⁻¹

Comparison Table for FT-IR Data

Functional Group VibrationExpected Experimental Frequency (cm⁻¹)Predicted Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300 (broad)~2600 - 3200 (broad)
C=O stretch (Carboxylic Acid)1700 - 1725~1715
C=O stretch (Aldehyde)1680 - 1710~1690
C-H stretch (Aldehyde)~2820 and ~2720~2810 and ~2715
C-H stretch (Aromatic/Methyl)2850 - 3100~2900 - 3050
C=C stretch (Aromatic)1450 - 1600~1470 - 1590

Analysis: The predicted vibrational frequencies correspond well with the expected experimental values. The presence of two distinct C=O stretching bands and the characteristic broad O-H stretch would be key confirmatory features in an experimental IR spectrum.

Mass Spectrometry

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. The molecular weight of 3-Formyl-2-methylbenzoic acid is 164.16 g/mol .[1][2]

Expected Experimental Data:

  • Molecular Ion Peak (M⁺): A peak at m/z = 164.

  • Key Fragmentation Peaks:

    • m/z = 147 (loss of -OH radical)

    • m/z = 135 (loss of -CHO group)

    • m/z = 119 (loss of -COOH group)

    • m/z = 91 (tropylium ion, C₇H₇⁺)

Predicted Data (based on fragmentation rules):

  • Molecular Ion Peak (M⁺): m/z = 164

  • Major Fragments: Predictions would show high probabilities for the formation of fragments at m/z = 147, 135, 119, and 91.

Comparison Table for Mass Spectrometry Data

IonExpected Experimental m/zPredicted m/z
Molecular Ion [M]⁺164164
[M-OH]⁺147147
[M-CHO]⁺135135
[M-COOH]⁺119119
[C₇H₇]⁺ (Tropylium ion)9191

Analysis: The predicted fragmentation pattern is consistent with what would be expected from the structure of 3-Formyl-2-methylbenzoic acid in an EI-MS experiment. The molecular ion peak confirms the molecular weight, and the fragment ions provide evidence for the presence of the carboxylic acid and aldehyde functional groups.

Visualizing Structure-Spectra Correlations

The following diagram illustrates the correlation between the structural features of 3-Formyl-2-methylbenzoic acid and its key spectral signals.

Caption: Correlation of molecular structure with key spectral data.

Conclusion

This guide has provided a comprehensive framework for the spectroscopic analysis of 3-Formyl-2-methylbenzoic acid, emphasizing the powerful synergy between experimental data and computational predictions. The close agreement between the expected experimental values and the predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry underscores the reliability of modern computational methods in aiding structural elucidation.

For researchers and drug development professionals, integrating computational predictions into the analytical workflow can significantly enhance confidence in structural assignments, troubleshoot unexpected spectral features, and ultimately accelerate the pace of discovery. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of organic molecules, serving as a valuable resource for the scientific community.

References

  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting - The Royal Society of Chemistry.
  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
  • 3-Formyl-2-methylbenzoic acid | 1289037-66-6 - Benchchem.
  • 3-Formyl-2-hydroxy-5-methylbenzoic acid | C9H8O4 | CID 13026931 - PubChem.
  • 3-Formyl-2-methylbenzoic acid | C9H8O3 | CID 19606872 - PubChem - NIH.
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Comparative

Benchmarking 3-Formyl-2-methylbenzoic Acid: A Sterically Tuned Scaffold for Next-Gen Drug Discovery

Topic: Benchmarking 3-Formyl-2-methylbenzoic Acid against Other Building Blocks Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 3-Formyl-2-methylbenzoic Acid against Other Building Blocks Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

In the optimization of small molecule inhibitors—particularly for PARP, kinase, and GPCR targets—conformational control is often the difference between a nanomolar hit and a clinical candidate.[1] 3-Formyl-2-methylbenzoic acid (CAS 1289037-66-6) distinguishes itself from standard isomers not merely by substitution, but by its ability to act as a conformational lock .

Unlike its unhindered analog (3-formylbenzoic acid) or the cyclization-prone isomer (2-formylbenzoic acid), this building block leverages the "Ortho-Methyl Effect" to twist the aromatic scaffold, reducing planarity and improving solubility while blocking metabolic hot spots.[1] This guide benchmarks its performance, reactivity, and utility against these common alternatives.

Part 1: Chemical Profile & The "Ortho-Methyl" Advantage[1]

The structural uniqueness of 3-formyl-2-methylbenzoic acid lies in the 1,2,3-substitution pattern . The methyl group at position 2 is flanked by two reactive carbonyl centers: the carboxylic acid at C1 and the aldehyde at C3.[1]

Table 1: Physicochemical Comparison of Formylbenzoic Acid Isomers

Feature3-Formyl-2-methylbenzoic Acid 3-Formylbenzoic Acid 2-Formylbenzoic Acid
Structure 1-COOH, 2-Me, 3-CHO1-COOH, 3-CHO1-COOH, 2-CHO
Steric Environment High (Crowded) Low (Planar)Moderate (H-bond stabilized)
Primary Utility Atropisomeric Scaffolds / Linkers Generic LinkersHeterocycle Synthesis (Phthalazinones)
Cyclization Risk Low (Meta arrangement)LowHigh (Spontaneous lactol formation)
Metabolic Stability High (C2 blocked)Moderate (C2 open to oxidation)Moderate
The Mechanism of Action: Steric Desymmetrization

The C2-methyl group exerts steric pressure on both the C1-carboxyl and C3-formyl groups, forcing them out of the plane of the benzene ring.[1] In drug design, this "pre-organization" reduces the entropy penalty upon binding to a protein pocket, potentially enhancing potency.[1]

Part 2: Benchmarking Analysis
Comparison 1: Reactivity & Selectivity (vs. 2-Formylbenzoic Acid)

The Challenge: When using bifunctional building blocks, unwanted cyclization is a major failure mode.[1]

  • 2-Formylbenzoic Acid: Spontaneously exists as a lactol (hydroxyphthalide). Reactions intended to be reductive aminations often fail because the aldehyde is masked, or they result in unwanted phthalazinone formation upon exposure to hydrazines.[1]

  • 3-Formyl-2-methylbenzoic Acid: The meta relationship between the acid and aldehyde prevents intramolecular cyclization.

    • Benefit: This allows for orthogonal functionalization .[1] You can perform a reductive amination on the aldehyde without protecting the carboxylic acid, and without risk of forming an isoindolinone byproduct.[1]

Comparison 2: Metabolic Stability (vs. 3-Formylbenzoic Acid)

The Challenge: Planar aromatic rings are prone to π-π stacking (causing poor solubility) and oxidative metabolism at open ortho positions.[1]

  • 3-Formylbenzoic Acid: The C2 position (between the functional groups) is a "hot spot" for CYP450-mediated hydroxylation.[1]

  • 3-Formyl-2-methylbenzoic Acid: The C2-methyl group blocks this metabolic soft spot. Furthermore, the resulting non-planar twist disrupts crystal packing, typically increasing the solubility of the final drug molecule in organic media—a critical parameter for formulation.[1]

Part 3: Experimental Protocols
Protocol A: Selective Reductive Amination (Synthesis of PARP Inhibitor Intermediates)

Context: This protocol demonstrates the ability to react the hindered aldehyde with a secondary amine (e.g., a piperazine derivative) while leaving the carboxylic acid free for later coupling.[1]

Reagents:

  • Substrate: 3-Formyl-2-methylbenzoic acid (1.0 equiv)

  • Amine: N-Boc-piperazine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic acid (1.0 equiv) – Critical for activating the hindered aldehyde.[1]

Step-by-Step Methodology:

  • Activation: Dissolve 3-formyl-2-methylbenzoic acid in DCE (0.1 M). Add N-Boc-piperazine and acetic acid. Stir at 40°C for 1 hour.

    • Note: Unlike unhindered aldehydes which react at RT, the 2-methyl group requires mild heating to drive iminium ion formation.[1]

  • Reduction: Cool to room temperature. Add STAB portion-wise over 15 minutes.

  • Quench: Stir for 12 hours. Quench with sat. NaHCO3 (careful of gas evolution).

  • Workup: Extract with DCM (3x). Acidify the aqueous layer to pH 4 to ensure the carboxylic acid remains in the organic phase (if the product is zwitterionic) or adjust pH based on the specific amine used.[1]

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene (~3.5-4.0 ppm).[1]

Protocol B: Amide Coupling (The Steric Challenge)

Context: Coupling the C1-carboxylic acid requires forcing conditions due to the ortho-methyl group.[1]

  • Activation: Standard EDC/HOBt conditions often stall.[1]

  • Recommended System: Use HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.[1]

  • Procedure: Pre-activate the acid with HATU/DIPEA for 15 minutes before adding the amine partner.[1] This allows the active ester to form despite the steric hindrance.[1]

Part 4: Visualizing the Reactivity & Workflow[1]

The following diagram illustrates the divergent pathways between the 2-methyl scaffold and its competitors, highlighting the "Safety Lock" against unwanted cyclization.

ReactivityComparison Start_Me 3-Formyl-2-methylbenzoic Acid (Sterically Locked) Reaction_Amine Reaction w/ Amine + Reductant Start_Me->Reaction_Amine Meta-arrangement prevents cyclization Start_Ortho 2-Formylbenzoic Acid (Cyclization Prone) Start_Ortho->Reaction_Amine Ortho-arrangement promotes cyclization Result_Me Linear Product (Desired Scaffold) Reaction_Amine->Result_Me High Yield (Linear) Result_Ortho_Good Isoindolinone (If cyclization desired) Reaction_Amine->Result_Ortho_Good Cyclization Result_Ortho_Bad Unwanted Lactam/Byproducts (If linear desired) Reaction_Amine->Result_Ortho_Bad Side Reaction Steric 2-Methyl Group: 1. Blocks metabolic site 2. Twists conformation Steric->Start_Me

Figure 1: Comparative reactivity flow. The 2-methyl scaffold ensures linear product formation by structurally preventing the cyclization pathways common to 2-formylbenzoic acid.[1]

Part 5: References
  • Synthesis and Properties of Formyl-methylbenzoic Acids Source: PubChem Compound Summary [Link]

  • PARP Inhibitor Scaffold Design & Veliparib Analogs Source: National Institutes of Health (PMC) Note: Discusses the use of substituted benzamides and formylbenzoic acids in PARP inhibitor design. [Link][1]

  • Reductive Amination of Hindered Aldehydes Source: Organic Chemistry Portal General validated protocols for sterically hindered substrates. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Formyl-2-methylbenzoic Acid

Senior Application Scientist Guide | Version 1.2 | Effective: 2025 Executive Summary Immediate Action Required: 3-Formyl-2-methylbenzoic acid (CAS: 69526-90-5 / 1289037-66-6) is a dual-functional aromatic intermediate co...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide | Version 1.2 | Effective: 2025

Executive Summary

Immediate Action Required: 3-Formyl-2-methylbenzoic acid (CAS: 69526-90-5 / 1289037-66-6) is a dual-functional aromatic intermediate containing both aldehyde and carboxylic acid moieties.[1] It poses specific risks regarding skin/eye irritation and respiratory tract irritation .[2][3][4][5]

Disposal Directive: Do NOT dispose of via municipal waste or sanitary sewer systems. This compound must be segregated as Solid Organic Waste (if dry) or Non-Halogenated Organic Liquid Waste (if in solution) and destroyed via high-temperature incineration equipped with scrubbers.

Chemical Characterization & Hazard Assessment

Why we handle it this way: The Causality of Safety.

To dispose of a chemical safely, one must understand its reactive potential. 3-Formyl-2-methylbenzoic acid is not merely "chemical waste"; it is a reactive intermediate.[6] Its disposal protocol is dictated by two functional groups attached to the toluene core:

  • The Aldehyde Group (-CHO): This moiety is susceptible to oxidation.[1] In the presence of strong oxidizers (e.g., peroxides, permanganates), it can undergo rapid, exothermic oxidation to the dicarboxylic acid. Implication: Waste containers must be free of oxidizing agents to prevent pressure buildup or fire.

  • The Carboxylic Acid Group (-COOH): This confers acidity (predicted pKa ~3.6). Implication: Commingling with strong bases (e.g., Sodium Hydroxide waste) will trigger an acid-base neutralization, generating heat and potentially aerosolizing the waste.

Physicochemical Data for Disposal Logistics
PropertyValueOperational Implication
Physical State Solid (Crystalline powder)Requires "Solid Waste" stream unless dissolved.
Molecular Weight 164.16 g/mol N/A
Solubility DMSO, Methanol (Moderate)Compatible with non-halogenated solvent streams.
Acidity Acidic (pKa ~3.6)Segregate from Bases. Potential Corrosive.
GHS Signal WARNING PPE (Nitrile gloves, goggles) mandatory during handling.
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory system.[7]

Pre-Disposal Stabilization & Segregation

The Trust Protocol: Preventing Cross-Reactivity.

Before moving the material to the central waste area, the researcher must stabilize the waste at the bench level.

A. Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential acid corrosion over time.

  • Labeling: clearly mark as "Hazardous Waste - Solid Organic Irritant."

  • Segregation: Keep separate from "Oxidizing Solids" (e.g., nitrates) to prevent the aldehyde group from acting as a reducing fuel source.

B. Liquid Waste (Reaction Mixtures)

If the compound is dissolved in solvents (e.g., Methanol, Ethyl Acetate):

  • Stream Selection: Use the Non-Halogenated Organic waste stream.

  • pH Check: If the solution is highly acidic (pH < 2), it may need to be tagged as "Acidic Organic Waste" depending on your facility's specific protocols.

  • Incompatibility: Do not pour into containers holding waste from oxidation reactions (e.g., Jones oxidation waste, Chromic acid).

Visualizing the Segregation Logic

The following decision tree illustrates the critical segregation steps to prevent incompatible mixing.

WasteSegregation Start Waste: 3-Formyl-2-methylbenzoic Acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Dry Liquid Solution (Dissolved) StateCheck->Liquid Wet/Dissolved SolidCont Container: Wide-Mouth HDPE Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: Hazardous Solid - Irritant SolidCont->LabelSolid NonHalo Non-Halogenated (MeOH, EtOAc, Acetone) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo StreamNH Stream: Organic Solvents (Non-Halogenated) NonHalo->StreamNH StreamH Stream: Organic Solvents (Halogenated) Halo->StreamH

Figure 1: Waste segregation decision tree ensuring compatibility with standard incineration streams.

The Disposal Workflow (Standard Operating Procedure)

Operational steps for the lab personnel.

Step 1: Personal Protective Equipment (PPE)[8]
  • Gloves: Nitrile rubber (minimum 0.11 mm thickness). The aldehyde moiety can penetrate thin latex.

  • Eye Protection: Chemical splash goggles. Safety glasses are insufficient if pouring liquid waste.

  • Respiratory: If handling large quantities of dry powder, use a fume hood or N95 particulate respirator to prevent inhalation (H335).

Step 2: Collection & Labeling[8]
  • Tare the waste container.

  • Transfer the material. If solid, use a disposable spatula (do not generate dust). If liquid, use a funnel to prevent spills.

  • Wipe Down: Clean the exterior of the container with a damp paper towel to remove any chemical residue. Dispose of the towel in the solid waste bin.

  • Complete the Tag:

    • Chemical Name: Write out "3-Formyl-2-methylbenzoic acid" (Do not use abbreviations or formulas).

    • Hazards: Check "Irritant" and "Toxic" (if applicable by local definition).

    • Composition: If a mixture, list all solvents and their approximate % volume.

Step 3: Storage & Handoff[6][7][9][10]
  • Store the container in a Satellite Accumulation Area (SAA) .

  • Ensure the cap is tightly closed (aldehydes can volatilize).

  • Request pickup when the container is 90% full or within 6 months of the start date (per RCRA guidelines).

Visualizing the Lifecycle

DisposalLifecycle Bench Lab Bench (Generation) SAA Satellite Accumulation (Temp Storage) Bench->SAA Tag & Seal EHS EHS / Waste Vendor (Pickup) SAA->EHS Manifest Transfer Incinerator High-Temp Incineration (Destruction) EHS->Incinerator Combustion

Figure 2: The "Cradle-to-Grave" lifecycle of the chemical waste.

Regulatory Compliance & Final Disposition

Authoritative Grounding: The "Why" behind the rules.

RCRA Status (USA)

Under the Resource Conservation and Recovery Act (RCRA), 3-Formyl-2-methylbenzoic acid is not a specifically "P-listed" or "U-listed" waste. However, it is regulated as a hazardous waste due to its characteristics:

  • Characteristic of Toxicity/Irritation: While it may not trigger the TCLP limits for heavy metals, its GHS classification as a Category 2 Skin/Eye irritant mandates professional disposal.

  • Final Fate: The industry standard for organic acids and aldehydes is incineration . This process ensures the thermal decomposition of the benzene ring and the oxidation of the aldehyde to CO2 and water, preventing environmental contamination.

Spill Response (Immediate)

If a spill occurs during the disposal process:

  • Isolate: Evacuate the immediate area.

  • Protect: Don PPE (Goggles, Gloves, Lab Coat).[8]

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust, then sweep into a dustpan.

    • Liquids: Absorb with vermiculite or a commercial organic spill kit.

  • Decontaminate: Wash the surface with a mild soap solution (alkaline detergents help neutralize the acid residue).

References

  • PubChem. (n.d.).[5][9] 3-Formyl-2-methylbenzoic acid (Compound).[1][10][9] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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